molecular formula C8H8BBrO3 B3268496 (4-(2-Bromoacetyl)phenyl)boronic acid CAS No. 481725-47-7

(4-(2-Bromoacetyl)phenyl)boronic acid

カタログ番号: B3268496
CAS番号: 481725-47-7
分子量: 242.86 g/mol
InChIキー: BQZTUNUYGFMPBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(4-(2-Bromoacetyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H8BBrO3 and its molecular weight is 242.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Bromoacetyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Bromoacetyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[4-(2-bromoacetyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,12-13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZTUNUYGFMPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)CBr)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(4-(2-Bromoacetyl)phenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (4-(2-Bromoacetyl)phenyl)boronic acid: Properties, Synthesis, and Advanced Applications

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (4-(2-Bromoacetyl)phenyl)boronic acid. We will delve into its core chemical properties, discuss plausible synthetic strategies, and provide detailed, field-tested protocols for its primary applications as a versatile bifunctional reagent in both synthetic chemistry and bioconjugation.

Introduction: A Molecule of Duality

(4-(2-Bromoacetyl)phenyl)boronic acid is a powerful bifunctional molecule that holds significant value for researchers at the interface of organic synthesis, medicinal chemistry, and chemical biology. Its utility stems from the orthogonal reactivity of its two key functional groups:

  • The Boronic Acid Moiety: A cornerstone of modern synthetic chemistry, the phenylboronic acid group is a primary participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] This allows for the construction of complex molecular scaffolds, particularly biaryl systems, which are prevalent in pharmaceuticals and functional materials.[2]

  • The α-Bromoacetyl Moiety: This group serves as a potent electrophilic handle. The carbon atom adjacent to the bromine is highly susceptible to nucleophilic attack, making the bromoacetyl group an excellent tool for the covalent modification of biomolecules, specifically targeting nucleophilic residues like cysteine thiols on proteins.

This dual-functionality enables its use as both a building block for complex small molecules and a linker for attaching these molecules to biological targets, bridging the worlds of small-molecule synthesis and proteomics.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and safety requirements is the foundation of sound experimental design.

Core Chemical Properties

The essential physicochemical data for (4-(2-Bromoacetyl)phenyl)boronic acid are summarized below.

PropertyValueSource
CAS Number 481725-47-7[3]
Molecular Formula C₈H₈BBrO₃[3]
Molecular Weight 242.86 g/mol [3]
Physical Form Solid[3]
Purity Typically ≥95%[3]
Storage Temperature 2-8°C under an inert atmosphere[3]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];
// Define nodes for the structure
C1 [label="C"];
C2 [label="C", pos="1,1!"];
C3 [label="C", pos="2,1!"];
C4 [label="C", pos="2.5,0!"];
C5 [label="C", pos="2,-1!"];
C6 [label="C", pos="1,-1!"];
B [label="B", pos="3.5,0!"];
O1_B [label="OH", pos="4.2,0.5!"];
O2_B [label="OH", pos="4.2,-0.5!"];
C_acetyl [label="C", pos="-0.5,1.5!"];
O_acetyl [label="O", pos="-0.5,2.2!"];
C_bromo [label="CH₂Br", pos="-1.5,1!"];


// Benzene ring bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituent bonds
C1 -- C_acetyl;
C_acetyl -- O_acetyl [style=double];
C_acetyl -- C_bromo;
C4 -- B;
B -- O1_B;
B -- O2_B;


// Invisible nodes for positioning labels
label_pos [label="(4-(2-Bromoacetyl)phenyl)boronic acid", pos="1,-2!", fontsize=12];

}

Caption: Chemical structure of (4-(2-Bromoacetyl)phenyl)boronic acid.

Critical Safety and Handling Information

(4-(2-Bromoacetyl)phenyl)boronic acid is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazard Classification: Danger.[3] It is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated chemical fume hood.[4]

  • Storage and Incompatibilities: Store in a tightly sealed container in a dry, well-ventilated area at the recommended temperature (2-8°C). It is incompatible with strong oxidizing agents and acids.[4]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.[4]

    • Inhalation: Move the person to fresh air.[4]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Synthetic Strategy: A Plausible Route

While numerous vendors supply this reagent, understanding its synthesis provides insight into potential impurities and handling considerations, such as the tendency of boronic acids to form trimeric anhydrides known as boroxines.[6] A common and logical approach involves a two-stage process starting from a commercially available precursor.

Synthesis_Workflow start 4-Bromoacetophenone step1 Palladium-catalyzed Miyaura Borylation start->step1 intermediate (4-Acetylphenyl)boronic acid step1->intermediate step2 α-Bromination intermediate->step2 product (4-(2-Bromoacetyl)phenyl)boronic acid step2->product

Caption: Plausible two-step synthesis of the title compound.

Step 1: Miyaura Borylation. The synthesis would likely begin with 4-bromoacetophenone. This aryl bromide can be converted to the corresponding boronic acid, (4-acetylphenyl)boronic acid[7], using a palladium-catalyzed Miyaura borylation reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis.[8][9]

Step 2: α-Bromination. The intermediate, (4-acetylphenyl)boronic acid, possesses a methyl ketone. This methyl group can be selectively brominated at the α-position using a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS) with a catalytic amount of acid, to yield the final product. The boronic acid moiety is generally stable under these conditions.

Core Applications & Methodologies

The true power of this reagent lies in its application. Below are detailed protocols for its two primary uses, grounded in established chemical principles.

Application A: Suzuki-Miyaura Cross-Coupling

The boronic acid group is an excellent partner in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures.[2][10] This reaction is a cornerstone of modern drug discovery and materials science.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a stable palladium(II) precatalyst (e.g., Pd(OAc)₂) and phosphine ligands (e.g., PPh₃). The ligand stabilizes the Pd(0) center and influences its reactivity.[1]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.[1]

  • Solvent: A mixture of an organic solvent (like dioxane or THF) and water is common.[11] The organic solvent solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and can accelerate the reaction.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X aryl_pd_halide Ar-Pd(II)L₂(X) oxidative_add->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation Ar'-B(OR)₂ + Base aryl_pd_aryl Ar-Pd(II)L₂(Ar') transmetalation->aryl_pd_aryl reductive_elim Reductive Elimination aryl_pd_aryl->reductive_elim Ar-Ar' reductive_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Ketone

This protocol describes a general procedure for coupling (4-(2-Bromoacetyl)phenyl)boronic acid with an aryl bromide (Ar-Br).

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine (4-(2-Bromoacetyl)phenyl)boronic acid (1.2 equivalents), the desired aryl bromide (1.0 equivalent), and a base such as potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the aryl bromide.

  • Catalyst Addition: To the stirring mixture, add the palladium catalyst system. This can be a pre-formed catalyst like Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (3-5 mol%) and a ligand like PPh₃ (6-10 mol%).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Application B: Covalent Bioconjugation

The bromoacetyl group is an effective alkylating agent for soft nucleophiles, making it ideal for the site-specific modification of proteins, particularly at cysteine residues.[12]

Causality Behind Experimental Choices:

  • Target Residue: Cysteine is the most common target due to the high nucleophilicity of its thiol side chain (R-SH) at physiological pH. Histidine and methionine can also react but are generally less reactive.

  • pH Control: The reaction is typically performed in a buffer at a pH between 7.0 and 8.5. In this range, a significant fraction of the cysteine thiol groups are deprotonated to the more nucleophilic thiolate anion (R-S⁻), which rapidly attacks the electrophilic carbon of the bromoacetyl group.

  • Stoichiometry: A slight excess of the boronic acid reagent is often used to drive the reaction to completion, but a large excess should be avoided to minimize non-specific labeling.

Caption: Covalent modification of a protein cysteine residue.

Experimental Protocol: Labeling a Cysteine-Containing Protein

This protocol provides a general method for labeling a model protein.

  • Protein Preparation: Prepare a solution of the cysteine-containing protein (e.g., 1-5 mg/mL) in a suitable, amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.4. If the protein has disulfide bonds that need to be reduced, pre-treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the excess TCEP using a desalting column.

  • Reagent Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) of (4-(2-Bromoacetyl)phenyl)boronic acid in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the boronic acid stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally be kept below 5% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours, or overnight, depending on the protein's reactivity and stability. Gentle mixing is recommended.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to react with any excess bromoacetyl reagent.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or using a desalting column. The purified, labeled protein conjugate is then ready for downstream applications. The success of the labeling can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Conclusion

(4-(2-Bromoacetyl)phenyl)boronic acid is a quintessential example of a modern chemical tool, offering robust and orthogonal reactivity. Its boronic acid function provides a reliable entry point into complex molecular architectures via Suzuki-Miyaura coupling, while the bromoacetyl group offers a well-established method for covalent protein modification. For researchers in drug development, this reagent can be used to first synthesize a novel inhibitor or probe via cross-coupling and then attach it to a carrier protein or antibody for targeted delivery. This guide has provided the foundational knowledge and practical protocols to empower scientists to effectively and safely leverage the unique chemical properties of this versatile compound in their research endeavors.

References

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • 4-Acetylphenylboronic acid | C8H9BO3. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • PHENYL BORONIC ACID Safety Data Sheet. (n.d.). SD Fine-Chem Limited. Retrieved March 21, 2026, from [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). SpringerLink. Retrieved March 21, 2026, from [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved March 21, 2026, from [Link]

  • Wu, H., et al. (2021). Boron enabled bioconjugation chemistries. Chemical Society Reviews. Retrieved March 21, 2026, from [Link]

  • Synthesis of alkylboronic acids and alkylboronates. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

Sources

Harnessing Boronic Acids in Bioorthogonal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Boronic Acid Paradigm

Over the past two decades, bioorthogonal chemistry has revolutionized our ability to interrogate complex biological systems. However, traditional click chemistries—such as azide-alkyne cycloadditions or tetrazine ligations—often face limitations, including sluggish kinetics at low concentrations, poor reversibility, or the need for cytotoxic catalysts[1].

To overcome these bottlenecks, researchers have increasingly turned to boronic acids . The defining feature of boronic acids is their empty p-orbital, which allows them to dynamically switch between sp2 (trigonal planar) and sp3 (tetrahedral) hybridization states[2]. This unique electronic property enables them to form reversible, yet thermodynamically stable, covalent bonds with diols and α -nucleophiles under physiological conditions. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for deploying boronic acids in advanced bioconjugation workflows.

Core Modalities & Mechanistic Causality

Iminoboronate Formation (The 2-APBA / 2-FPBA System)

Standard hydrazone and oxime ligations suffer from slow kinetics at neutral pH, limiting their utility in live-cell applications. The introduction of 2-formylphenylboronic acid (2-FPBA) or 2-acetylphenylboronic acid (2-APBA) fundamentally alters this dynamic[3].

The Causality of the Design: Why use 2-FPBA instead of a standard aliphatic or aryl aldehyde? In a standard imine condensation, the resulting product is highly susceptible to hydrolysis. However, in the 2-FPBA system, the adjacent ortho-boronic acid acts as an intramolecular Lewis acid. It captures the transient imine nitrogen via a dative B–N bond. This coordination minimizes the entropic penalty of the reaction, shifting the thermodynamic equilibrium drastically in favor of the conjugate and accelerating the reaction to rate constants of 102 to 103 M−1s−1 [4].

Iminoboronate A 2-Formylphenylboronic Acid (2-FPBA) C Imine Intermediate (Transient) A->C + Amine Condensation B Alpha-Nucleophile (e.g., Hydrazine) B->C D Iminoboronate Complex (Dative B-N Bond) C->D Intramolecular Coordination

Mechanism of iminoboronate formation via dative B-N bond stabilization.

Boronate Esterification (The PBA-SHA System)

While phenylboronic acid (PBA) naturally reacts with 1,2-cis diols (like those found in cellular carbohydrates), its complexation with salicylhydroxamic acid (SHA) offers unparalleled bioorthogonality and affinity[5].

The Causality of the Design: Why pair PBA with SHA rather than standard biological sugars? SHA provides a pre-organized, rigid bidentate ligand that forms a highly stable tetrahedral boronate complex at pH 7.4. The rigidity of SHA minimizes the degrees of freedom lost upon binding, resulting in a much higher binding affinity than flexible aliphatic diols. Crucially, this reaction is environmentally responsive; the complex rapidly dissociates at pH < 5.0 or in the presence of reactive oxygen species (ROS), making it an ideal bioorthogonal trigger for targeted drug delivery in acidic tumor microenvironments[6].

PBASHA PBA Protein-PBA Conjugate Complex PBA-SHA Boronate Ester (Stable at pH 7.4) PBA->Complex Assembly SHA SHA-Fluorophore Probe SHA->Complex Release Dissociated Components (pH < 5.0 or ROS) Complex->Release Acidic/ROS Trigger Release->PBA Reversible

pH-responsive dynamic covalent bioconjugation using the PBA-SHA system.

Quantitative Profiling of Boronic Acid Ligations

To guide experimental design, the thermodynamic and kinetic profiles of key boronic acid-mediated bioconjugations are summarized below[3][6][7]:

Reaction ModalityPrimary ReactantsRate Constant ( M−1s−1 )ReversibilityOptimal pHKey Application
Iminoboronate 2-FPBA + Hydrazine 102−103 Yes (Dynamic)7.0 - 7.4Reversible protein labeling, peptide cyclization
Boronate Ester PBA + SHAUltra-fastYes (pH/ROS dependent)7.4Stimuli-responsive materials, drug delivery
Diazaborine 2-FPBA + Phenylhydrazine ∼103 Irreversible7.4Stable bioconjugation, enzyme inhibition
Thiazolidine 2-FPBA + AminothiolFastHighly Stable7.4Bioorthogonal heterocycle synthesis

Self-Validating Experimental Protocols

Trustworthiness in bioorthogonal chemistry requires protocols that inherently control for false positives. The following methodologies are designed as self-validating systems.

Protocol 1: Site-Selective Protein Labeling via Iminoboronate Chemistry

This protocol details the conjugation of a 2-FPBA-tagged protein with a fluorescent hydrazine probe[8].

  • Preparation: Buffer exchange the 2-FPBA-tagged target protein into 50 mM Phosphate Buffer (pH 7.4, 150 mM NaCl) to a final concentration of 10 μ M.

  • Probe Addition: Add the hydrazine-fluorophore probe to a final concentration of 50 μ M (5-fold molar excess).

  • Incubation: Incubate the mixture at room temperature for 15 minutes. The rapid kinetics ( >102 M−1s−1 ) ensure near-complete conversion within this timeframe.

  • Self-Validation Mechanism (The Control): To ensure the observed labeling is driven strictly by iminoboronate formation (dative B-N bonding) and not non-specific electrostatic interactions, a parallel control reaction utilizing an unfunctionalized phenylboronic acid (lacking the ortho-carbonyl) must be executed. The absence of fluorescence in the control validates the bioorthogonal handle's specificity.

  • Analysis: Quench the reaction with 1 mM free hydrazine, run on SDS-PAGE, and visualize via in-gel fluorescence.

Protocol 2: Dynamic Bioconjugation and ROS-Triggered Release using PBA-SHA

This workflow leverages the PBA-SHA complex for dynamic bioconjugation, validated via a competitive displacement assay[6].

  • Complex Formation: Mix PBA-functionalized macromolecules (10 μ M) with Alizarin Red S (ARS) (20 μ M) in PBS (pH 7.4). ARS binds PBA, creating a baseline fluorescent complex.

  • SHA Displacement: Titrate in the SHA-functionalized payload (e.g., SHA-drug conjugate) from 0 to 50 μ M.

  • Self-Validation Mechanism (Real-Time Kinetic Readout): Because SHA has a significantly higher binding affinity for PBA than ARS, the addition of SHA will competitively displace the ARS. This displacement results in a quantifiable, dose-dependent quench of ARS fluorescence. This self-validating step proves that the SHA-PBA covalent bond has successfully formed without requiring downstream mass spectrometry.

  • Triggered Release: To validate the stimuli-responsive nature of the conjugate, introduce 100 μ M H2​O2​ (simulating ROS). Monitor the release of the payload via HPLC as the boronic acid is oxidized to a phenol, irreversibly severing the linkage.

References

  • Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins PubMed / Wiley-VCH
  • Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α -Nucleophiles
  • Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation ACS Public
  • Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in W
  • Boron enabled bioconjugation chemistries Chemical Society Reviews (RSC Publishing)
  • Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets Chemical Science (RSC Publishing)

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Interaction of Boronic Acids with cis-Diols

Preamble: The Reversible Covalent Bond at the Heart of Modern Molecular Recognition

In the landscape of molecular recognition, the interaction between boronic acids and cis-diols stands out for its unique combination of strength, specificity, and, most critically, its pH-dependent reversibility. This dynamic covalent bond has become a cornerstone of fields ranging from diagnostics and therapeutics to materials science and separations. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of this interaction is not merely academic; it is the key to designing more effective biosensors, targeted drug delivery systems, and robust analytical methodologies.

This guide eschews a conventional template to provide a narrative grounded in first principles and practical application. We will dissect the core chemistry, explore the critical factors that govern the interaction, provide detailed protocols for its characterization, and survey its transformative applications. Every claim is substantiated by authoritative sources, ensuring a self-validating and trustworthy resource for the discerning scientist.

The Fundamental Chemistry: A Tale of Two Geometries

At its core, the interaction is a Lewis acid-base reaction. The boron atom of a boronic acid, R-B(OH)₂, possesses an empty p-orbital, rendering it electrophilic and a competent Lewis acid[1][2]. This allows it to accept a pair of electrons from a nucleophile, such as the hydroxyl group of a cis-diol.

However, the complete picture is governed by a critical equilibrium. In an aqueous solution, the boronic acid exists in two states: an uncharged, trigonal planar form (sp² hybridized) and a negatively charged, tetrahedral anionic form known as a boronate ion (sp³ hybridized)[1][2][3].

The trigonal form is generally less reactive towards diols. The formation of a stable cyclic ester is significantly more favorable with the tetrahedral boronate ion[2][4]. This geometric preference is the foundational reason for the interaction's profound pH dependency. As the pH of the solution increases to approach and surpass the pKₐ of the boronic acid (typically 8-9 for arylboronic acids), the equilibrium shifts towards the more reactive tetrahedral boronate, thus favoring the formation of the boronate ester with a cis-diol[5][6].

The reaction proceeds via the formation of a five- or six-membered cyclic ester, a thermodynamically favorable arrangement, with the release of two water molecules[7][8]. This covalent bond is stable under neutral to alkaline conditions but readily hydrolyzes at acidic pH, restoring the original boronic acid and diol[5][7]. This pH-switchable, reversible nature is the most powerful attribute of this chemical interaction.

Boronic_Acid_Diol_Interaction cluster_reaction Esterification Reaction Trigonal R-B(OH)₂ Trigonal Planar (sp²) (Less Reactive) Tetrahedral R-B(OH)₃⁻ Tetrahedral Anionic (sp³) (More Reactive) Trigonal->Tetrahedral Tetrahedral->Trigonal Ester Cyclic Boronate Ester (Stable Complex) Tetrahedral->Ester Diol cis-Diol (e.g., Glucose, Glycoprotein) H2O 2 H₂O

Figure 1: The pH-dependent equilibrium of boronic acid and its subsequent reversible reaction with a cis-diol.

Critical Factors Governing Binding Affinity and Kinetics

The utility of the boronic acid-cis-diol interaction hinges on the ability to tune its strength and speed. Several interconnected factors dictate the thermodynamics and kinetics of boronate ester formation.

The Overarching Role of pH and pKₐ

As established, pH is the master regulator. The binding constant increases as the pH rises above the pKₐ of the boronic acid, due to the increased population of the reactive tetrahedral boronate ion[5][6]. However, the relationship is not always linear. The optimal pH for binding is often found to be between the pKₐ of the boronic acid and the pKₐ of the diol[9][10].

Furthermore, the electronic properties of the boronic acid itself are crucial. Electron-withdrawing groups on an arylboronic acid can lower its pKₐ, making it a stronger Lewis acid and enhancing its binding affinity for diols at lower pH values, including physiological pH (~7.4)[5]. This principle is a key strategy in the design of boronic acid-based sensors and drugs for biological applications[3][11].

Diol Structure: Sterics and Conformation

The structure of the diol plays a significant role in binding affinity.

  • Ring Size: Boronic acids can form five-membered rings with 1,2-diols or six-membered rings with 1,3-diols[8][12]. Studies have shown that for some systems, the formation of six-membered rings is thermodynamically more favorable[12].

  • Conformation: The diol must be able to adopt a syn-periplanar (eclipsed) conformation to form the cyclic ester. Sugars with flexible structures or pre-organized cis-diol arrangements, like fructose, generally exhibit higher binding affinities than more rigid structures like glucose[1].

  • Acidity: The acidity of the diol hydroxyl groups also influences the stability of the resulting boronate ester.

Solvent and Temperature Effects

The reaction is typically performed in an aqueous solution. However, the use of organic solvents can influence the equilibrium[12]. Temperature also affects the binding thermodynamics, which can be precisely quantified using techniques like Isothermal Titration Calorimetry (ITC).

Experimental Characterization: A Practical Guide

Validating and quantifying the interaction between a specific boronic acid and a diol is essential for any research or development application. Here, we provide detailed, field-proven protocols for three primary characterization techniques.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n), from a single experiment[9].

Experimental Protocol: ITC Analysis
  • Preparation:

    • Thoroughly degas all solutions (buffer, boronic acid, diol) to prevent air bubbles.

    • Prepare the boronic acid solution (e.g., 0.1-0.5 mM) in a suitable buffer (e.g., PBS, pH 7.4) and load it into the sample cell[9][13].

    • Prepare the diol solution (e.g., 1-5 mM, typically 10-20x the concentration of the boronic acid) using the exact same buffer from the same stock to minimize dilution heats. Load this into the titration syringe.

  • Instrumentation and Execution:

    • Set the experimental temperature (e.g., 25°C).

    • Program the injection sequence: typically an initial small injection (e.g., 0.5 μL) to remove any material from the syringe tip, followed by 19-29 injections of a larger volume (e.g., 1-2 μL) with sufficient spacing (e.g., 150-180 seconds) to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heats of dilution, determined from a control experiment titrating the diol into the buffer alone.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kₐ (from which Kₔ is calculated as 1/Kₐ), ΔH, and n.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_BA Prepare Boronic Acid in Degassed Buffer Load_Cell Load Boronic Acid into Sample Cell Prep_BA->Load_Cell Prep_Diol Prepare Diol in Same Buffer Load_Syringe Load Diol into Titration Syringe Prep_Diol->Load_Syringe Equilibrate Equilibrate System at Target Temperature Titrate Perform Automated Titration Injections Equilibrate->Titrate Integrate Integrate Raw Heat Bursts Equilibrate->Integrate Correct Correct for Heats of Dilution Integrate->Correct Fit Fit Isotherm to Binding Model Correct->Fit Results Obtain: Kd, ΔH, n Fit->Results

Figure 2: Standard workflow for Isothermal Titration Calorimetry (ITC) analysis.

¹¹B NMR Spectroscopy for Direct Observation of Bonding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for directly observing the boron atom's chemical environment. ¹¹B NMR is particularly diagnostic, as the chemical shift of boron is highly sensitive to its hybridization state[2][14].

  • Trigonal (sp²) Boronic Acid: Typically resonates in the range of 28–30 ppm[14].

  • Tetrahedral (sp³) Boronate Ester/Anion: Resonates further upfield, in the range of 8–15 ppm[2][14].

By monitoring the appearance of the tetrahedral signal and the disappearance of the trigonal signal upon addition of a diol, one can directly confirm and quantify the formation of the boronate ester.

Experimental Protocol: ¹¹B NMR Analysis
  • Sample Preparation:

    • Dissolve the boronic acid (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., D₂O with a buffer to control pD, or DMSO-d₆).

    • Acquire a baseline ¹¹B NMR spectrum of the free boronic acid.

    • Prepare a stock solution of the diol in the same deuterated solvent.

    • Create a series of samples by titrating increasing molar equivalents of the diol into the boronic acid solution.

  • Data Acquisition:

    • Acquire a ¹¹B NMR spectrum for each sample in the titration series. Use a boron-free probe or a quartz tube if available to minimize background signals.

    • Ensure a sufficient relaxation delay for quantitative integration.

  • Data Analysis:

    • Integrate the signals corresponding to the trigonal boronic acid and the tetrahedral boronate ester in each spectrum.

    • Calculate the percentage of ester formation at each titration point to determine the binding stoichiometry and, under appropriate conditions, the equilibrium constant.

Fluorescence Spectroscopy for High-Throughput Screening

Fluorescence-based assays are highly sensitive and ideal for determining binding constants, especially in a high-throughput format. A common approach is a competitive binding assay using a fluorescent dye that interacts with the boronic acid, such as Alizarin Red S (ARS)[10][15].

The principle is straightforward: ARS, a catechol, binds to the boronic acid to form a fluorescent complex. When a competing diol (the analyte) is introduced, it displaces ARS, leading to a measurable decrease in fluorescence intensity.

Experimental Protocol: ARS Competitive Fluorescence Assay
  • Preparation:

    • Prepare stock solutions of the boronic acid, ARS, and the target diol in a buffer of the desired pH (e.g., pH 7.4 PBS).

    • In a 96-well plate or cuvette, prepare a solution of the boronic acid and ARS. The concentration should be chosen to give a strong, stable fluorescence signal (e.g., 10 µM each).

  • Instrumentation and Execution:

    • Measure the initial fluorescence of the boronic acid-ARS complex at the appropriate excitation and emission wavelengths for ARS (e.g., Ex: 460 nm, Em: 600 nm).

    • Titrate small aliquots of the diol stock solution into the well/cuvette, mixing thoroughly after each addition.

    • Measure the fluorescence intensity after each addition, allowing the system to equilibrate.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the diol concentration.

    • Fit the resulting curve to a competitive binding equation to calculate the binding constant (Kₐ or Kₔ) of the boronic acid for the diol.

Fluorescence_Workflow cluster_setup 1. Assay Setup cluster_titration 2. Competitive Titration cluster_analysis 3. Data Analysis Mix Combine Boronic Acid (BA) + Alizarin Red S (ARS) in Buffer Complex BA-ARS Complex (Highly Fluorescent) Mix->Complex Measure_Initial Measure Initial Fluorescence (F₀) Complex->Measure_Initial Add_Diol Add Aliquot of Target Diol Measure_Initial->Add_Diol Equilibrate Mix and Equilibrate Add_Diol->Equilibrate Measure_F Measure Fluorescence (F) Equilibrate->Measure_F Measure_F->Add_Diol Repeat for full titration curve Plot Plot ΔF vs. [Diol] Measure_F->Plot Fit Fit to Competitive Binding Model Plot->Fit Result Calculate Binding Constant (Kd) Fit->Result

Sources

Methodological & Application

Application Note: (4-(2-Bromoacetyl)phenyl)boronic Acid as a Bifunctional Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation Antibody-Drug Conjugates (ADCs) requires linker technologies that offer exceptional serum stability, site-selective conjugation, and highly controlled payload release mechanisms. (4-(2-Bromoacetyl)phenyl)boronic acid has emerged as a highly versatile, heterobifunctional linker scaffold.

This molecule combines two orthogonal reactive groups:

  • A bromoacetyl moiety : An electrophile that enables highly stable, irreversible thioether bond formation with antibody cysteines.

  • A phenylboronic acid moiety : A dynamic functional group that can serve either as a reversible covalent anchor for cis-diol-containing payloads or as a Reactive Oxygen Species (ROS)-responsive trigger for traceless payload release in the tumor microenvironment (TME).

This technical guide details the mechanistic rationale, optimized protocols, and analytical validation required to successfully implement this linker in ADC development workflows.

Mechanistic Foundations: The "Why" Behind the Chemistry

Bromoacetyl-Mediated Thiol Alkylation

Historically, maleimide-based linkers have dominated cysteine bioconjugation. However, maleimide-thioether adducts are susceptible to retro-Michael deconjugation in systemic circulation, leading to premature payload loss and off-target toxicity.

The bromoacetyl group overcomes this limitation. Alkylation of sulfhydryl groups by haloacetamides generates a thioether linkage that is highly compact and hydrolytically stable[1]. The reaction is strictly pH-dependent. At physiological to slightly alkaline conditions (pH 7.2–8.5), the cysteine thiol is deprotonated to a highly nucleophilic thiolate anion, which rapidly displaces the bromide leaving group via an SN2 mechanism. Maintaining the pH below 8.5 is critical to prevent off-target cross-reactivity with primary amines (lysine residues)[1].

The Dual Utility of the Phenylboronic Acid Motif

Once the linker is anchored to the antibody, the phenylboronic acid group serves as the payload attachment and release site. It operates via two primary mechanisms depending on the ADC design:

  • Mechanism A: Reversible Diol Complexation. Phenylboronic acids form reversible, covalent boronate esters with 1,2- or 1,3-cis-diols. This interaction requires the boron atom to adopt a tetrahedral sp3 configuration, which typically necessitates a slightly basic environment (pH > 8.0)[2]. This allows for the non-destructive, dynamic loading of diol-functionalized cytotoxins.

  • Mechanism B: ROS-Triggered Self-Immolation. The tumor microenvironment is characterized by elevated levels of hydrogen peroxide ( H2​O2​ ). Phenylboronic acids are highly susceptible to oxidation by H2​O2​ , which converts the boronic acid into a phenol[3]. If the payload is attached via a carbamate linkage to the benzylic position of the resulting phenol, the molecule undergoes a spontaneous 1,4- or 1,6-elimination (self-immolation), releasing the free, active drug exclusively within the tumor[4].

G A Native Antibody (IgG) B Partial Reduction (TCEP) Generation of Free Thiols A->B pH 7.4, 37°C C Conjugation with (4-(2-Bromoacetyl)phenyl)boronic acid B->C pH 7.5-8.0, 25°C D Antibody-Boronic Acid Intermediate C->D Thioether Bond Formation E Payload Attachment (Diol Complexation or Carbamate) D->E Payload Addition F Purified ADC (SEC / TFF) E->F Buffer Exchange

Workflow for ADC synthesis using a bromoacetyl-phenylboronic acid linker.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify the success of each chemical transformation.

Protocol 1: Antibody Reduction and Linker Conjugation

Objective: To reduce interchain disulfides and covalently attach the bromoacetyl-phenylboronic acid linker.

Reagents & Materials:

  • Monoclonal Antibody (mAb) at 10 mg/mL in Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5).

  • Tris(2-carboxyethyl)phosphine (TCEP) (10 mM aqueous stock).

  • (4-(2-Bromoacetyl)phenyl)boronic acid (10 mM stock in anhydrous DMSO).

  • N-Acetylcysteine (NAC) (100 mM aqueous stock).

Step-by-Step Methodology:

  • Reduction: Add 2.5 molar equivalents of TCEP to the mAb solution. Incubate at 37°C for 2 hours with gentle agitation.

    • Causality: TCEP is utilized instead of DTT because it does not contain thiols, eliminating the need for a purification step before the addition of the bromoacetyl linker. EDTA is included to chelate trace heavy metals that could re-oxidize the thiols.

  • Validation Checkpoint 1: Remove a 10 µL aliquot and perform an Ellman’s Assay (DTNB) to quantify free thiols. Target: ~4 free thiols per mAb.

  • Conjugation: Cool the reaction to 25°C. Slowly add 8.0 molar equivalents of the (4-(2-Bromoacetyl)phenyl)boronic acid linker (DMSO should not exceed 10% v/v of the final reaction volume to prevent mAb denaturation).

  • Incubation: Incubate the mixture at 25°C for 4 hours in the dark.

    • Causality: The bromoacetyl reaction is slower than maleimide chemistry. A 4-hour incubation ensures complete alkylation. The pH of 7.5 ensures the thiolate anion is the dominant reactive species, preventing cross-reaction with lysine amines[1].

  • Quenching: Add 10 molar equivalents of NAC and incubate for 30 minutes to quench any unreacted bromoacetyl groups.

  • Purification: Purify the mAb-boronic acid intermediate using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) into a pH 8.5 buffer (e.g., 50 mM Sodium Borate, 150 mM NaCl) in preparation for payload attachment.

Protocol 2: Payload Attachment via ROS-Responsive Linkage

Objective: To attach a cytotoxin to the boronic acid handle, creating an H2​O2​ -sensitive self-immolative ADC.

Step-by-Step Methodology:

  • Payload Preparation: Ensure the payload is functionalized with a reactive group capable of forming a carbamate or ether linkage with the boronic acid (often requiring a secondary synthetic step or a pre-assembled payload-boronic acid module). Note: If utilizing the diol-complexation method, simply incubate a cis-diol functionalized payload with the mAb-boronic acid intermediate at pH 8.5 for 2 hours[2].

  • Validation Checkpoint 2 (Drug-to-Antibody Ratio - DAR): Analyze the final conjugate using Hydrophobic Interaction Chromatography (HIC) or intact LC-MS to determine the DAR. A successful reaction should yield a DAR of 3.8 - 4.0.

G A ADC with Boronic Acid Linker B Tumor Microenvironment (High H2O2 / ROS) A->B Endocytosis / TME Localization C Oxidation of Boronic Acid to Phenol B->C H2O2 Attack D 1,4- or 1,6-Elimination (Self-Immolation) C->D Electron Cascade E Release of Free Payload D->E Covalent Bond Cleavage

Mechanism of ROS-responsive payload release via boronic acid oxidation.

Quantitative Data & Optimization

The efficacy of the bromoacetyl-phenylboronic acid linker relies heavily on precise environmental control during synthesis. The tables below summarize critical quantitative parameters for optimization.

Table 1: Comparison of Thiol-Reactive Linker Chemistries
ParameterMaleimideBromoacetylCausality / Impact on ADC
Reaction Kinetics Very Fast (< 15 min)Moderate (2 - 4 hours)Bromoacetyl requires longer incubation but allows for more controlled batch processing.
Optimal pH 6.5 - 7.57.5 - 8.5Higher pH is required for bromoacetyl to ensure sufficient thiolate anion concentration[1].
Linkage Stability Susceptible to retro-MichaelHighly stable (Thioether)Bromoacetyl prevents premature payload shedding in systemic circulation[1].
Degradation Product Maleimic acid (if ring opened)S-alkyl cysteineBromoacetyl bioconjugates degrade cleanly to S-alkyl cysteine derivatives during lysosomal proteolysis[1].
Table 2: Buffer Optimization for Boronic Acid-Diol Complexation
Buffer SystempHDiol Binding EfficiencyRationale
Sodium Acetate5.0< 5%Boron remains in trigonal planar sp2 state; no binding[2].
Sodium Phosphate7.440 - 50%Partial formation of tetrahedral boronate anion.
Sodium Borate 8.5 > 95% Optimal pH for complete conversion to the reactive tetrahedral sp3 state[2].

References

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Design, Synthesis, and Utility of Defined Molecular Scaffolds Source: MDPI URL:[Link]

  • DESIGN AND DEVELOPMENT OF A NEW STIMULI-RESPONSIVE LINKER FOR BIOMEDICAL APPLICATIONS Source: Espace INRS URL:[Link]

  • Boronic Acid Functionalized Nanosilica for Binding Guest Molecules Source: ACS Publications URL:[Link]

Sources

Application Note: (4-(2-Bromoacetyl)phenyl)boronic Acid as a Bifunctional Probe in Affinity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chemical proteomics, Affinity-Based Protein Profiling (ABPP) is a cornerstone methodology for mapping reactive amino acids and identifying drug targets. While traditional ABPP relies heavily on the biotin-streptavidin interaction for target enrichment, the extreme affinity of this system often necessitates harsh elution conditions, leading to high background noise in mass spectrometry (MS).

(4-(2-Bromoacetyl)phenyl)boronic acid emerges as a highly versatile, bifunctional chemoproteomic probe designed to circumvent these limitations. By coupling a cysteine-reactive bromoacetyl warhead with a reversibly binding phenylboronic acid (PBA) affinity handle , this molecule bridges the gap between irreversible target engagement and mild, reversible enrichment. This application note details the mechanistic rationale, quantitative advantages, and self-validating protocols for utilizing this probe in complex proteomic environments.

Mechanistic Rationale & Chemical Biology

To deploy this probe effectively, one must understand the distinct chemical causality governing its two functional domains.

The Electrophilic Warhead: Tunable Cysteine Alkylation

The bromoacetyl group functions as an electrophile that undergoes an SN2 nucleophilic substitution with thiolate anions to form a stable thioether bond. Compared to highly reactive iodoacetamides or promiscuous maleimides, bromoacetamides exhibit an attenuated reactivity profile. This slight reduction in electrophilicity enhances the probe's selectivity for "hyper-reactive" cysteines—residues with lowered pKa values often found in enzyme active sites or critical allosteric pockets .

The Affinity Handle: Reversible Boronate Esterification

Unlike biotin, which binds streptavidin with near-covalent affinity ( Kd​≈10−15 M), the phenylboronic acid moiety engages in a dynamic, pH-dependent covalent interaction with 1,2- or 1,3-cis-diols. At a slightly alkaline pH (approaching the pKa of PBA, ~8.8), the boron atom adopts a tetrahedral geometry, forming a stable cyclic boronate ester with diol-functionalized resins. Crucially, this bond is fully reversible. Lowering the pH or introducing a competitive soluble diol (e.g., sorbitol) triggers rapid dissociation . This allows for the mild elution of labeled proteins, preserving native protein complexes and drastically reducing the co-elution of non-specifically bound background proteins.

Mechanism P Native Proteome (Active Cysteines) L Covalent Alkylation (Bromoacetyl Warhead) P->L Probe Addition (pH 7.5) E Affinity Capture (Boronic Acid + Diol Resin) L->E Immobilization (pH 8.0-8.5) R Mild Elution (Sorbitol / pH 4.5) E->R Competitive Displacement M LC-MS/MS (Target ID) R->M Tryptic Digest

Workflow of ABPP utilizing the bifunctional bromoacetyl-phenylboronic acid probe.

Quantitative Data: PBA vs. Biotin in ABPP

The transition from biotin-based to boronic acid-based enrichment requires a fundamental shift in buffer design and elution strategy. The table below summarizes the critical operational parameters.

ParameterBiotin / StreptavidinPhenylboronic Acid / Cis-DiolCausality / Impact on ABPP Workflow
Binding Affinity ( Kd​ ) ∼10−15 M 10−2 to 10−4 MPBA allows for dynamic reversibility; Biotin is practically irreversible.
Elution Conditions Boiling in 2% SDS / 6M Urea100 mM Sorbitol or pH 4.5Mild PBA elution prevents the release of denatured, non-specifically bound background proteins.
Buffer Restrictions Avoid endogenous biotinAvoid glycerol, Tris, and diolsDiols competitively inhibit PBA; Tris primary amines scavenge the bromoacetyl electrophile.
Resin Reusability Single-use (denatured)Highly reusable (>5 cycles)Mild elution preserves the diol-resin architecture for subsequent enrichment cycles.

Self-Validating Experimental Protocols

Protocol A: Global Cysteine Reactivity Profiling via Diol-Enrichment

This protocol leverages the bromoacetyl group to label reactive cysteines, followed by enrichment on an agarose-immobilized cis-diol resin.

System Validation Checkpoint: To ensure the trustworthiness of the MS data, this protocol incorporates a competitive pre-incubation control. By pre-treating a parallel lysate with Iodoacetamide (IAA), all reactive cysteines are blocked. True probe targets will show >95% signal depletion in the IAA-control group.

Step 1: Proteome Preparation (pH 7.5)

  • Lyse cells in Amine/Diol-Free Lysis Buffer : 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, and protease inhibitors.

    • Causality: Tris buffer is strictly avoided as its primary amines will slowly quench the bromoacetyl warhead. Glycerol is omitted to prevent premature saturation of the boronic acid handle. pH 7.5 is chosen to balance cysteine thiolate availability while minimizing off-target lysine reactivity.

  • Clarify lysate via centrifugation (20,000 × g, 15 min, 4°C) and adjust protein concentration to 2 mg/mL.

Step 2: Covalent Labeling & Validation

  • Control Arm: Treat 1 mL of lysate with 10 mM IAA for 30 min at room temperature in the dark.

  • Experimental Arm: Treat 1 mL of lysate with vehicle (DMSO).

  • Add 50 µM of (4-(2-Bromoacetyl)phenyl)boronic acid to both arms. Incubate for 1 hour at room temperature with end-over-end rotation.

Step 3: Buffer Exchange & pH Shift (pH 8.5)

  • Pass the labeled proteomes through a Zeba Spin Desalting Column pre-equilibrated with Binding Buffer : 50 mM HEPES (pH 8.5), 150 mM NaCl.

    • Causality: Elevating the pH to 8.5 approaches the pKa of the phenylboronic acid, shifting the equilibrium toward the tetrahedral boronate anion. This geometry is strictly required for stable cyclic ester formation with the diol resin.

Step 4: Affinity Enrichment

  • Add 100 µL of pre-washed cis-diol functionalized agarose beads (e.g., Alizarin Red S-agarose) to the desalted lysates.

  • Incubate for 2 hours at 4°C.

  • Wash the beads 4 times with Binding Buffer to remove unbound proteins.

Step 5: Mild Elution (pH 4.5)

  • Resuspend beads in 100 µL of Elution Buffer : 100 mM Sorbitol in 50 mM Sodium Acetate (pH 4.5).

    • Causality: The dual-action of acidic pH (which protonates the boronate complex) and Sorbitol (which acts as a highly competitive soluble diol) triggers rapid, highly specific dissociation of the probe-protein complex from the resin without denaturing background proteins.

  • Incubate for 15 minutes at room temperature. Collect the supernatant for tryptic digestion and LC-MS/MS analysis.

Protocol B: Proximity-Directed Affinity Labeling of Glycoproteins

Alternatively, this probe can be used inversely: utilizing the boronic acid as a targeting moiety rather than a pull-down handle. Here, the PBA reversibly binds to the cis-diols of glycans on glycoproteins. This proximity-induced high local concentration drives the bromoacetyl group to covalently crosslink with an adjacent nucleophilic residue, permanently "fixing" the interaction .

System Validation Checkpoint: Pre-treat a control lysate with PNGase F (an amidase that cleaves N-linked oligosaccharides from glycoproteins). A drastic reduction in crosslinking efficiency in the PNGase F arm validates that the probe's localization is strictly glycan-dependent.

Workflow:

  • Incubation: Add 20 µM probe to intact cells or native lysate in a pH 7.8 buffer. Allow 30 minutes for the reversible PBA-glycan equilibrium to establish.

  • Crosslinking: Extend incubation for an additional 2 hours to allow the slower SN2 bromoacetyl-cysteine/lysine crosslinking to occur.

  • Isolation: Because the protein is now covalently tagged with a PBA moiety, it can be isolated using the diol-resin enrichment described in Protocol A, or analyzed directly via immunoblotting if a secondary reporter is utilized.

References

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society Open Science. URL:[Link]

  • Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. ACS Applied Materials & Interfaces. URL:[Link]

  • Traceless Affinity Labeling of Endogenous Proteins for Functional Analysis in Living Cells. Accounts of Chemical Research. URL:[Link]

  • Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. URL:[Link]

Application Note: Traceless Intracellular Delivery of Proteins Using Boronic Acid-Immolative Linker Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The delivery of exogenous, natively folded proteins into the cytosol remains a formidable challenge in biotherapeutics and chemical biology due to the impermeable nature of the lipophilic cell membrane[1]. While traditional delivery vectors (e.g., cell-penetrating peptides, cationic polymers, and liposomes) can facilitate uptake, they frequently result in endosomal entrapment, permanent alteration of the protein's isoelectric point, or severe loss of catalytic activity[2].

To bypass these limitations, boronic acids have emerged as highly efficient, physiologically benign delivery vehicles. Boronic acids act as Lewis acids that spontaneously and reversibly form cyclic boronate esters with the 1,2- and 1,3-diols abundant in the mammalian glycocalyx[1]. However, early iterations of this technology relied on the irreversible conjugation of phenylboronic acid (PBA) to protein carboxyl groups, which compromised protein function—for instance, reducing the catalytic activity of Ribonuclease A (RNase A) by 83%[3].

The Traceless Solution: To achieve true "traceless" delivery, an advanced bipartite delivery vehicle was developed comprising a benzoxaborole targeting moiety and a trimethyl lock (TML) self-immolative linker[3][4].

  • Causality of Benzoxaborole: Benzoxaborole is utilized instead of standard PBA because it possesses a lower pKa and a ~3.5-fold higher binding affinity for glycopyranosides (such as sialic acid) at physiological pH, maximizing glycocalyx engagement[3][5].

  • Causality of the TML Linker: The TML linker connects the benzoxaborole to the protein's amine groups via an esterase-cleavable bond. Once the protein is endocytosed, ubiquitous intracellular esterases cleave the ester[1]. The severe steric hindrance of the three methyl groups on the TML scaffold forces an extremely rapid intramolecular lactonization, expelling the native protein in its completely unmodified, fully active state[3][5].

Pathway Visualization

TracelessDelivery A Native Protein (Target Cargo) C B-TML-Protein Conjugate (Masked Cargo) A->C Conjugation B B-TML-NHS (Delivery Vehicle) B->C pH 7.4-8.0 D Cell Surface Glycocalyx (Diol-Rich) C->D Boronate Ester Formation E Endosomal Pathway (Internalization) D->E Endocytosis F Intracellular Esterases (Enzymatic Trigger) E->F Cytosolic Exposure G TML Lactonization (Self-Immolation) F->G Ester Cleavage H Traceless Release (Native Protein Restored) G->H Spontaneous Expulsion

Mechanism of benzoxaborole-mediated traceless protein delivery via a trimethyl lock (TML) linker.

Quantitative Benchmarks

The integration of the B-TML system provides distinct, measurable advantages over irreversible boronic acid modifications and unmodified cargo[3][5].

ParameterBenzoxaborole-TML SystemIrreversible PBA ConjugationUnmodified Protein
Glycan Affinity ( Ka​ ) High (Optimized for Sialic Acid)ModerateNone
Cytosolic Delivery Efficiency ~10-fold increase~4 to 5-fold increaseBaseline (Negligible)
Post-Delivery Catalytic Activity ~100% (Native state restored)~17% (Permanently altered)100% (If internalized)
Release Kinetics Extremely rapid (Lactonization)Non-cleavableN/A
Bioreversibility Yes (Esterase-triggered)NoN/A

Validated Experimental Protocols

The following protocols establish a self-validating workflow for the synthesis, delivery, and mechanistic verification of B-TML-mediated protein transport[1][3].

Phase 1: Synthesis of the B-TML-Protein Conjugate

Objective: Chemoselectively conjugate the B-TML-NHS ester to surface-exposed lysine ϵ -amines without inducing protein aggregation.

  • Buffer Exchange: Dissolve or dialyze the target protein (e.g., GFP or RNase A) into 100 mM HEPES buffer, pH 7.5, achieving a concentration of 1–5 mg/mL.

    • Causality Insight: HEPES is utilized because it is non-nucleophilic. Amine-containing buffers like Tris will competitively react with the NHS ester. The pH is strictly maintained at 7.5 to ensure a balance: it is high enough to partially deprotonate lysine ϵ -amines (making them nucleophilic) but low enough to prevent rapid aqueous hydrolysis of the NHS ester[1].

  • Conjugation Reaction: Dissolve the B-TML-NHS reagent in anhydrous DMSO. Add the reagent to the protein solution at a 5- to 10-fold molar excess. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature under gentle end-over-end rotation.

  • Purification: Remove unreacted B-TML-NHS and hydrolyzed byproducts using a Sephadex G-25 size-exclusion spin column equilibrated with PBS.

  • Quality Control (Degree of Labeling): Analyze the conjugate via MALDI-TOF mass spectrometry.

    • Causality Insight: The target Degree of Labeling (DOL) is 1 to 3 labels per protein molecule. Over-labeling neutralizes too many positive charges on the protein surface, which can lead to isoelectric precipitation and aggregation[2].

Phase 2: Cellular Delivery and Self-Validating Competition Assay

Objective: Quantify intracellular uptake and mechanistically prove that entry is mediated exclusively by boronate-glycan interactions.

  • Cell Seeding: Seed CHO K1 or HeLa cells in a 6-well plate at 2×105 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment Preparation: Prepare a 10 μ M solution of the B-TML-Protein conjugate in serum-free media.

    • Self-Validating Control: Prepare a parallel 10 μ M conjugate solution supplemented with 175 mM D-fructose.

    • Causality Insight: Fructose has an exceptionally high affinity ( Ka​=336 M−1 ) for benzoxaborole[3]. It acts as a competitive inhibitor, saturating the boronic acid moieties and preventing them from binding to the cell surface. A significant drop in uptake in this control proves the mechanism is boronate-dependent[3].

  • Incubation: Replace the culture media with the treatment solutions and incubate for 4 hours.

  • Harvesting & Surface Stripping: Wash the cells rigorously with PBS supplemented with 1 mg/mL heparin.

    • Causality Insight: Heparin is a highly anionic glycosaminoglycan. Washing with heparin strips away any un-internalized protein electrostatically adhered to the outer cell membrane, ensuring that downstream fluorescence signals represent true cytosolic/endosomal internalization.

  • Quantification: Trypsinize the cells and analyze the median fluorescence intensity (MFI) via flow cytometry.

Phase 3: In Vitro Validation of Traceless Release

Objective: Confirm that the linker undergoes complete self-immolation to restore the native protein.

  • Enzymatic Trigger: Incubate 10 μ M of the purified B-TML-Protein conjugate with 1 U/mL porcine liver esterase (PLE) in PBS at 37°C for 1 hour.

  • Mass Spectrometry Analysis: Analyze the cleavage products via MALDI-TOF MS.

    • Causality Insight: The esterase cleaves the phenolic ester on the TML scaffold. This triggers a rapid lactonization event that breaks the amide bond connecting the linker to the protein[5]. A complete mass shift back to the exact molecular weight of the unmodified protein confirms the "traceless" efficacy of the system[1].

Expert Insights & Troubleshooting

  • Endosomal Escape Bottlenecks: While boronic acids drive highly efficient endocytosis via micropinocytosis and lipid raft-mediated pathways, endosomal entrapment can sometimes limit the fraction of protein reaching the cytosol[6]. If functional assays (e.g., cytotoxicity of RNase A) show lower-than-expected activity despite high uptake, consider co-treatment with hypertonicity agents (e.g., 0.5 M sucrose or glycerol) to facilitate osmotic swelling and endosomal rupture[6].

  • Alternative Targeting Modalities: While the B-TML system is optimized for generalized cytosolic delivery, modifying the nanocarrier architecture can alter subcellular routing. For instance, coupling phenylboronic acid to specific micellar nanocarriers via nonendocytic pathways has been shown to rapidly shuttle low-molecular-weight proteins directly into the cell nucleus within 15 minutes[7][8].

References

  • [1][2][3][4][9][10][11][12] Boronic Acid for the Traceless Delivery of Proteins into Cells. ACS Chemical Biology.[Link]

  • [5][13][14][15][16] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews.[Link]

  • [7][8] Protein Delivery to the Cytosol and Cell Nucleus via Micellar Nanocarrier-Based Nonendocytic Uptake. ACS Applied Bio Materials.[Link]

  • [6] Boronic acid-engineered gold nanoparticles for cytosolic protein delivery. RSC Advances.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (4-(2-Bromoacetyl)phenyl)boronic acid Protein Labeling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for protein labeling reactions using (4-(2-Bromoacetyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges and achieve successful and reproducible protein labeling results.

Introduction to (4-(2-Bromoacetyl)phenyl)boronic acid Labeling

(4-(2-Bromoacetyl)phenyl)boronic acid is a bifunctional reagent increasingly utilized in bioconjugation and chemical biology. It possesses two key reactive moieties:

  • An α-bromoacetyl group: This is a reactive electrophile that primarily targets nucleophilic amino acid residues on a protein surface. The sulfhydryl group of cysteine is the most reactive target, forming a stable thioether bond.[1] At neutral to slightly alkaline pH, the ε-amino group of lysine and the imidazole ring of histidine can also be alkylated, though typically to a lesser extent.[1]

  • A phenylboronic acid group: This moiety can form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols, which are commonly found in saccharides and glycoproteins.[2][3] This interaction can be exploited for targeting glycans or for other downstream applications.[2][3]

The dual reactivity of this reagent makes it a versatile tool for applications ranging from protein-protein interaction studies to the development of targeted therapeutics and diagnostic agents.[2][4] However, its high reactivity also necessitates careful control over reaction conditions to ensure specificity and efficiency.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary amino acid targets for the bromoacetyl group?

The primary target for the bromoacetyl group is the sulfhydryl side chain of cysteine due to its high nucleophilicity.[1] Secondary targets, particularly at neutral or slightly alkaline pH, include the ε-amino group of lysine and the imidazole nitrogen of histidine.[1] The reactivity follows the general order: Cysteine >> Histidine > Lysine.

Q2: What is the role of the boronic acid group?

The boronic acid group is capable of forming reversible covalent bonds with diols, such as those found on carbohydrates.[2][3] This property can be used to target glycoproteins or to immobilize the labeled protein on a diol-containing surface. It can also serve as a handle for further chemical modifications.[5]

Q3: What is the optimal pH for the labeling reaction?

The optimal pH for labeling is a balance between maximizing the reactivity of the target amino acid residues and minimizing hydrolysis of the bromoacetyl group. For targeting cysteines, a pH range of 7.0-8.0 is generally recommended.[6] Increasing the pH to 8.0 or even 9.0 can enhance the labeling of lysines, as it increases the proportion of unprotonated, nucleophilic ε-amino groups.[7] However, higher pH also increases the rate of hydrolysis of the bromoacetyl reagent, which can compete with the labeling reaction.[1]

Q4: How should I prepare and store the (4-(2-Bromoacetyl)phenyl)boronic acid reagent?

This reagent is a solid that should be stored in an inert atmosphere at 2-8°C. For labeling reactions, it is recommended to prepare a fresh stock solution in an anhydrous, inert organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile immediately before use.[1] Aqueous solutions of the reagent are prone to hydrolysis, especially at neutral to high pH.

Q5: How can I remove unreacted reagent after the labeling reaction?

Unreacted (4-(2-Bromoacetyl)phenyl)boronic acid and its hydrolysis byproducts can be removed using several methods:

  • Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a common and effective method for separating the labeled protein from small molecule reagents.[7]

  • Dialysis: Extensive dialysis against a suitable buffer can effectively remove the unreacted reagent.

  • Quenching: The reaction can be quenched by adding a small molecule containing a nucleophile, such as Tris, glycine, or L-cysteine, to react with the excess bromoacetyl groups.[1] The quenched reagent can then be removed by chromatography or dialysis.

Troubleshooting Guide

This section addresses common problems encountered during protein labeling with (4-(2-Bromoacetyl)phenyl)boronic acid, providing potential causes and actionable solutions.

Problem 1: Low or No Labeling Efficiency

This is one of the most frequent issues. Several factors can contribute to poor labeling.

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) will compete with the protein for the bromoacetyl group, significantly reducing labeling efficiency.[1]Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES at a pH between 7.0 and 8.0.[1][7] Ensure all buffers used for protein preparation and reaction are free from competing nucleophiles.
Suboptimal pH The reactivity of the target amino acid residues is highly pH-dependent. At low pH, the nucleophilicity of cysteine, lysine, and histidine is reduced due to protonation.[7]Optimize the reaction pH. For cysteine labeling, a pH of 7.0-7.5 is a good starting point.[6] For lysine labeling, consider increasing the pH to 8.0 or higher, but be mindful of potential protein precipitation and reagent hydrolysis.[7]
Insufficient Reagent Concentration The molar ratio of the labeling reagent to the protein is a critical parameter. Too low of a ratio will result in incomplete labeling.Increase the molar excess of the labeling reagent. Start with a 10- to 40-fold molar excess and optimize from there.[7] However, be aware that a very high excess can lead to non-specific labeling and protein modification at multiple sites.
Degraded or Hydrolyzed Reagent (4-(2-Bromoacetyl)phenyl)boronic acid is susceptible to hydrolysis, especially in aqueous solutions. Using a degraded reagent will lead to poor results.Always prepare a fresh stock solution of the reagent in anhydrous DMSO or acetonitrile immediately before use.[1] Avoid repeated freeze-thaw cycles of the stock solution.
Low Protein Concentration The rate of the labeling reaction is dependent on the concentration of both the protein and the labeling reagent.[7]Increase the protein concentration. A concentration of 1 mg/mL is a good starting point, though lower concentrations may be feasible with optimization.[7]
Short Reaction Time or Low Temperature The labeling reaction may not have proceeded to completion.Increase the incubation time or temperature. A typical starting point is 1-2 hours at room temperature.[1] Some protocols may benefit from longer incubation times or slightly elevated temperatures (e.g., 37°C), but this should be balanced against potential protein instability.
Problem 2: Non-Specific Labeling or Protein Aggregation

Achieving site-specific labeling is often a primary goal. Non-specific modification or aggregation can compromise the biological activity of the protein.

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps
High Molar Excess of Reagent A large excess of the labeling reagent can lead to the modification of less reactive, secondary target sites, resulting in a heterogeneous product.[1]Titrate the molar ratio of the reagent. Perform a series of reactions with varying molar excesses to find the optimal ratio that provides sufficient labeling without significant non-specificity.
Prolonged Reaction Time Extended incubation times can also contribute to the labeling of secondary sites.Optimize the reaction time. Monitor the reaction progress over time using techniques like mass spectrometry to determine the point of optimal labeling.
Protein Instability at Reaction pH Some proteins may be unstable or prone to aggregation at the pH required for efficient labeling, particularly at higher pH values used for lysine targeting.[7]Assess protein stability at the intended reaction pH. If the protein precipitates, consider using a lower pH or adding stabilizing agents (e.g., glycerol, non-ionic detergents) that are compatible with the labeling chemistry.
Modification of Critical Residues Non-specific labeling of amino acids within the active site or at key structural locations can lead to loss of function and aggregation.If possible, use protein engineering to introduce a unique cysteine residue at a desired location for site-specific labeling.[8] This provides greater control over the labeling site.
Problem 3: Difficulty Confirming Labeling

Verifying the successful conjugation of the label to the protein is a crucial step.

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps
Insensitive Detection Method The chosen method for confirming labeling may not be sensitive enough to detect the mass shift or other changes associated with labeling.Use a high-resolution analytical technique. Mass spectrometry (MS) is the gold standard for confirming covalent modification and determining the degree of labeling.[1][2] SDS-PAGE can sometimes show a slight shift in mobility, but this is not always discernible.
Low Degree of Labeling If the labeling efficiency is very low, the signal from the labeled protein may be difficult to distinguish from the unlabeled population.Optimize the reaction conditions as described in "Problem 1" to increase the labeling efficiency.
Issues with Downstream Assays The assay used to detect the boronic acid moiety may not be working correctly.Use a specific assay for boronic acids. The Alizarin Red S (ARS) assay can be used to confirm the presence of the phenylboronic acid group on the protein.[2] This assay results in a color change and fluorescence upon binding to boronic acids.
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_low Low Labeling Efficiency cluster_nonspecific Non-Specific Labeling / Aggregation cluster_confirm Confirmation Issues start Start: Labeling Reaction Issues low_labeling Problem: Low/No Labeling start->low_labeling non_specific Problem: Non-Specific Labeling/ Aggregation start->non_specific confirm_issue Problem: Difficulty Confirming Labeling start->confirm_issue check_buffer Check Buffer Composition (No nucleophiles?) low_labeling->check_buffer titrate_reagent Titrate Reagent Concentration non_specific->titrate_reagent use_ms Use Mass Spectrometry (MS) for Confirmation confirm_issue->use_ms check_ph Optimize pH (7.0-8.0) check_buffer->check_ph check_reagent Increase Reagent Molar Ratio check_ph->check_reagent check_reagent_quality Use Fresh Reagent Stock check_reagent->check_reagent_quality check_conc Increase Protein Concentration check_reagent_quality->check_conc end Successful Labeling check_conc->end optimize_time Optimize Reaction Time titrate_reagent->optimize_time check_stability Assess Protein Stability at pH optimize_time->check_stability site_directed Consider Site-Directed Mutagenesis check_stability->site_directed site_directed->end ars_assay Perform Alizarin Red S (ARS) Assay for Boronic Acid use_ms->ars_assay optimize_labeling Re-optimize Labeling Conditions ars_assay->optimize_labeling optimize_labeling->end

Caption: A flowchart outlining the troubleshooting process for common issues in protein labeling reactions.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a starting point for labeling a protein with (4-(2-Bromoacetyl)phenyl)boronic acid. Optimization will likely be required for your specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • (4-(2-Bromoacetyl)phenyl)boronic acid.

  • Anhydrous DMSO.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in a nucleophile-free buffer such as PBS or HEPES, pH 7.4.[1]

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of (4-(2-Bromoacetyl)phenyl)boronic acid in anhydrous DMSO.

  • Labeling Reaction: Add the desired molar excess (e.g., 20-fold) of the labeling reagent to the protein solution. For example, for a 1 mL reaction of a 50 µM protein solution, add 10 µL of the 100 mM stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[1]

  • Quenching: Quench the reaction by adding a quenching solution to a final concentration that is in excess of the initial labeling reagent concentration (e.g., 50-100 mM Tris-HCl).[1] Incubate for an additional 15-30 minutes.

  • Purification: Remove the unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Confirm labeling and determine the degree of labeling using mass spectrometry.

Protocol for Alizarin Red S (ARS) Assay to Confirm Boronic Acid Presence

This protocol can be used to qualitatively confirm the presence of the boronic acid moiety on the labeled protein.

Materials:

  • Labeled protein.

  • Unlabeled protein (as a negative control).

  • Alizarin Red S (ARS) solution (e.g., 2% in water).

  • Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Run the labeled and unlabeled protein samples on an SDS-PAGE gel.

  • After electrophoresis, instead of Coomassie staining, incubate the gel in the ARS solution for 15-30 minutes.

  • Destain the gel with water.

  • A yellowish or orange band corresponding to the labeled protein should be visible, while the unlabeled protein should not stain significantly.[2] The stained band may also be fluorescent under a fluorescence scanner.[2]

Conclusion

Successful protein labeling with (4-(2-Bromoacetyl)phenyl)boronic acid is achievable with careful attention to experimental details and a systematic approach to troubleshooting. By understanding the underlying chemistry and the factors that influence the reaction, researchers can effectively overcome common challenges and utilize this versatile reagent to advance their scientific goals. This guide provides a foundation for troubleshooting, but it is important to remember that each protein is unique and may require specific optimization of the labeling protocol.

References

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

  • Mondal, S., & Rasale, D. B. (2025, December 11). An efficient method for site-selective boronation of peptides and proteins applied in magnified bacterial imaging. Communications Biology. Retrieved from [Link]

  • Ozawa, T., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. Retrieved from [Link]

  • Adumeau, P., et al. (2016). Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 1: Cysteine Residues and Glycans. Bioconjugate Chemistry. Retrieved from [Link]

  • Vasalatiy, O., et al. (2012). Strategies for Labeling Proteins with PARACEST Agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Verhelst, S. H. L. (2020). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Chemistry – A European Journal. Retrieved from [Link]

  • Good, A. H., et al. (1971). Affinity Labeling Anti-P-Azobenzenearsonate Antibodies Using Bromoacetyl Derivatives of Homologous Hapten. The Journal of Immunology. Retrieved from [Link]

  • Ribeiro, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

  • Raines, R. T., et al. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. Journal of the American Chemical Society. Retrieved from [Link]

  • Ozawa, T., et al. (2018). Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. Retrieved from [Link]

  • Raines, R. T., et al. (2015). Boronic Acid for the Traceless Delivery of Proteins into Cells. Journal of the American Chemical Society. Retrieved from [Link]

  • Jones, M. W., et al. (2012). Reversible protein affinity-labelling using bromomaleimide-based reagents. Chemical Communications. Retrieved from [Link]

  • Fomina, N., et al. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Journal of Inorganic Biochemistry. Retrieved from [Link]

  • Francis, M. B., et al. (2011). Adapter Reagents for Protein Site Specific Dye Labeling. Bioconjugate Chemistry. Retrieved from [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Chen, X., et al. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science. Retrieved from [Link]

  • McHaourab, H. S., et al. (2021). Spin Labeling of Surface Cysteines Using a Bromoacrylaldehyde Spin Label. In: Site-Directed Spin Labeling: Methods and Protocols. Retrieved from [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts (Supporting Information). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Ball, Z. T., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters. Retrieved from [Link]

  • Ball, Z. T. (2019). Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents. Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • Wang, J., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors. Retrieved from [Link]

  • van der Velde, J. H. (2019). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Student Theses Faculty of Science and Engineering. Retrieved from [Link]

  • Ting, A. Y., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols. Retrieved from [Link]

  • James, T. D., et al. (2010). Diol Appended Quenchers for Fluorescein Boronic Acid. Australian Journal of Chemistry. Retrieved from [Link]

  • Dieterich, D. C., & Schuman, E. M. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols. Retrieved from [Link]

  • Li, K., et al. (2024). Anti‐Quenching NIR‐II Excitation Phenylboronic Acid Modified Conjugated Polyelectrolyte for Intracellular Peroxynitrite‐Enhanced Chemo–Photothermal Therapy. Advanced Functional Materials. Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • ResearchGate. (2022). Troubleshooting using Fluorometer for a Beginner - How do I stop getting the same results across all wells in 96 well plate?. Retrieved from [Link]

Sources

optimizing reaction conditions for (4-(2-Bromoacetyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-(2-Bromoacetyl)phenyl)boronic acid (CAS: 481725-47-7). As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the unique chemoselectivity challenges presented by this bifunctional building block.

Below, you will find mechanistic insights, troubleshooting FAQs, validated experimental protocols, and quantitative optimization data to ensure your synthetic workflows are robust and reproducible.

Core Mechanistic Insights: The Chemoselectivity Challenge

(4-(2-Bromoacetyl)phenyl)boronic acid contains two highly reactive functional groups:

  • The Phenylboronic Acid: A nucleophilic coupling partner designed for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • The α -Bromoketone: An intensely electrophilic moiety primed for SN​2 displacement, heterocycle formation (e.g., Hantzsch thiazole synthesis), and unfortunately, base-catalyzed degradation.

The Causality of Failure: Standard Suzuki-Miyaura conditions rely on aqueous inorganic bases (e.g., Na2​CO3​ , K2​CO3​ ) and elevated temperatures. If you subject this molecule directly to these conditions, the base will rapidly deprotonate the α -carbon or attack the carbonyl, leading to hydrolysis (forming an α -hydroxy ketone) or catastrophic self-condensation and polymerization[1]. Furthermore, Palladium catalysts can undergo competitive oxidative addition into the highly reactive C–Br bond of the α -bromoketone, poisoning the catalytic cycle intended for the boronic acid[2].

To succeed, you must dictate the order of operations.

Pathway Start (4-(2-Bromoacetyl)phenyl) boronic acid PathA Path A: Thiazole Synthesis (Neutral/Acidic) Start->PathA Thiourea EtOH, 60°C PathB Path B: Suzuki Coupling (Basic Conditions) Start->PathB Pd cat., Na2CO3 H2O/Dioxane Thiazole Thiazole-Boronic Acid (Stable) PathA->Thiazole SideRxn Polymerization / Hydrolysis PathB->SideRxn Degradation FinalA Cross-Coupled Product Thiazole->FinalA Pd cat., Base

Fig 1. Chemoselective reaction pathways for (4-(2-Bromoacetyl)phenyl)boronic acid.

Troubleshooting & FAQs

Q1: My reaction mixture turned into an intractable black tar during the Suzuki coupling. What happened? A1: You likely used a strong aqueous base (like NaOH or Na2​CO3​ ) and heated the reaction above 60 °C. The base catalyzed the formation of an enolate at the α -carbon, which subsequently attacked the α -bromoketone of adjacent molecules, causing uncontrolled polymerization. Always derivatize the α -bromoketone before attempting the Suzuki coupling[3].

Q2: How can I selectively react the α -bromoketone while leaving the boronic acid completely intact? A2: Boronic acids are highly stable under acidic and neutral conditions. By performing a Hantzsch thiazole synthesis using a thioamide or thiourea in refluxing ethanol (which is neutral-to-mildly acidic), the α -bromoketone undergoes sequential SN​2 displacement and cyclization. The boronic acid remains untouched and ready for downstream cross-coupling[3].

Q3: My synthetic route strictly requires me to perform the Suzuki coupling first. Is it possible? A3: It is possible, but high-risk. You must suppress both base-catalyzed hydrolysis and competitive Pd-insertion. Use a weak, non-nucleophilic base like Cesium Fluoride ( CsF ) or Potassium Phosphate ( K3​PO4​ ) in strictly anhydrous dioxane. Keep the temperature at or below 50 °C. Expect moderate yields (35-45%) and monitor closely for protodeboronation.

LogicTree Issue Low Yield or Tar Formation? CheckBase Using aqueous/strong base? Issue->CheckBase YesBase Alpha-Br hydrolysis. Switch to CsF/K3PO4. CheckBase->YesBase Yes NoBase Check catalyst & temp. CheckBase->NoBase No CheckTemp Temp > 60°C? NoBase->CheckTemp YesTemp Thermal degradation. Lower to 50°C. CheckTemp->YesTemp Yes NoTemp Check inert atmosphere. CheckTemp->NoTemp No

Fig 2. Troubleshooting logic for optimizing Suzuki couplings with this bifunctional substrate.

Validated Experimental Protocols

Protocol A: Chemoselective Hantzsch Thiazole Synthesis (Recommended First Step)

This self-validating system leverages the stability of boronic acids in ethanol to selectively convert the labile α -bromoketone into a stable thiazole ring[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, suspend (4-(2-Bromoacetyl)phenyl)boronic acid (1.0 equiv, 5.0 mmol) in absolute ethanol (25 mL, 0.2 M).

  • Reagent Addition: Add thioacetamide or thiourea (1.2 equiv, 6.0 mmol) in one portion. The suspension may briefly clear before a new precipitate begins to form.

  • Heating: Attach a reflux condenser and heat the mixture to 60–70 °C for 4 to 16 hours under a nitrogen atmosphere.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The highly UV-active starting material spot will disappear, replaced by a lower-Rf product spot.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Triturate the crude residue with cold water to remove unreacted thioacetamide/thiourea, filter, and dry under high vacuum.

  • Confirmation: 1H NMR will show the disappearance of the −CH2​Br singlet at ~4.4 ppm and the appearance of a thiazole aromatic proton singlet at ~7.2 ppm.

Protocol B: Ultra-Mild Suzuki-Miyaura Cross-Coupling (High-Risk/Direct)

Use this protocol only if the α -bromoketone must be preserved during the carbon-carbon bond formation.

Step-by-Step Methodology:

  • Degassing (Critical): Thoroughly degas anhydrous 1,4-dioxane via three freeze-pump-thaw cycles. Oxygen promotes rapid protodeboronation of the starting material.

  • Assembly: In an argon-flushed Schlenk tube, combine (4-(2-Bromoacetyl)phenyl)boronic acid (1.0 equiv), your target Aryl Iodide (0.9 equiv), Pd(dppf)Cl2​ (5 mol%), and anhydrous CsF (2.0 equiv).

  • Reaction: Inject the degassed dioxane to achieve a 0.1 M concentration. Seal the tube and heat strictly at 50 °C for 24 hours. Do not exceed this temperature.

  • Workup: Dilute with ethyl acetate, filter through a short pad of Celite to remove the palladium and salts, and concentrate. Purify immediately via flash chromatography.

Reaction Optimization Data

The following table summarizes the quantitative causality between reaction conditions and chemoselective outcomes, allowing for easy comparison of parameters.

Reaction PhaseBase / ReagentsSolventTemp (°C)Time (h)ChemoselectivityTypical Yield (%)
Thiazole Synthesis Thioacetamide (No Base)EtOH6016Excellent80 - 85
Thiazole Synthesis Thiourea (No Base)EtOH704Excellent85 - 90
Direct Suzuki K2​CO3​ (2.0 eq)Dioxane/ H2​O 8012Poor (Hydrolysis)< 10
Direct Suzuki CsF (2.0 eq)Anhydrous Dioxane5024Moderate35 - 45
Sequential Suzuki * K2​CO3​ (2.0 eq)Toluene/ H2​O 8024N/A (Stable)70 - 94

*Sequential Suzuki refers to coupling performed on the stable thiazole-boronic acid intermediate generated from Protocol A.

References

  • TÜBİTAK Academic Journals. "Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling". Available at: [Link][3]

  • National Institutes of Health (PMC). "Recent Advances in Palladium-Catalyzed Isocyanide Insertions and Alpha-Bromoketone Reactivity". Available at:[Link][2]

Sources

Technical Support Center: Purification of Proteins Labeled with (4-(2-Bromoacetyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of proteins labeled with (4-(2-bromoacetyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My goal is to equip you with the scientific rationale behind the protocols to empower you to navigate experimental challenges effectively.

Introduction: The Principle of Boronate Affinity Purification

The purification strategy for proteins labeled with (4-(2-bromoacetyl)phenyl)boronic acid hinges on the unique chemical properties of the boronic acid moiety. The labeling process itself typically targets specific amino acid residues, such as cysteine, through the bromoacetyl group. Once labeled, the protein now carries a phenylboronic acid "tag."

This tag allows for a highly selective purification method known as boronate affinity chromatography (BAC).[1][2] The principle of BAC lies in the reversible covalent interaction between the boronic acid group and cis-1,2- or 1,3-diols.[3][4][5] These diol groups are present on sugars and glycoproteins. For purification, a stationary phase, typically a resin like agarose or polyacrylamide, is functionalized with diol-containing molecules.[6][7]

Under alkaline conditions (typically pH > 7.5), the boronic acid on your labeled protein will form a stable cyclic boronate ester with the cis-diols on the resin, effectively capturing the protein.[4][5][6][8] Unlabeled proteins and other contaminants are washed away. The labeled protein can then be eluted by lowering the pH, which destabilizes the boronate ester, or by introducing a competing molecule with diols, such as sorbitol.[6]

Troubleshooting Guide (Q&A Format)

Here, we address common issues encountered during the purification process.

Issue 1: Low or No Binding of the Labeled Protein to the Diol Resin

Question: I've labeled my protein with (4-(2-bromoacetyl)phenyl)boronic acid, but I'm seeing very little or no binding to my diol-functionalized affinity column. Most of my protein is in the flow-through. What could be the problem?

Answer: This is a frequent challenge that can stem from several factors, from the initial labeling reaction to the binding conditions. Let's break down the potential causes and solutions.

Potential Causes and Solutions:

Potential Cause Explanation & Recommended Action
Incomplete or Failed Labeling Reaction The bromoacetyl group reacts with nucleophilic residues like cysteine. If the labeling reaction was inefficient, there won't be a boronic acid tag to bind to the resin. Action: Confirm successful labeling before purification. This can be done using techniques like mass spectrometry (to detect the mass shift corresponding to the label) or by using a fluorescent boronic acid analog for initial optimization.
Incorrect Binding Buffer pH The formation of the boronate ester with the diol resin is pH-dependent. The boronic acid needs to be in its tetrahedral boronate anion form to efficiently react with the diols, which occurs at a pH above its pKa.[5][8] For most phenylboronic acids, this means a pH of 8.0 or higher is required for efficient binding.[8] Action: Ensure your binding buffer pH is between 8.0 and 9.0. Prepare the buffer fresh and verify the pH just before use.
Presence of Competing Diols in the Sample If your protein sample contains high concentrations of sugars or other molecules with cis-diol groups, these will compete with the resin for binding to the boronic acid tag on your protein. Action: If possible, perform a buffer exchange or dialysis step after labeling to remove any interfering substances before applying the sample to the affinity column.
Oxidative Instability of Boronic Acid Boronic acids can be susceptible to oxidation, especially at physiological pH.[9] This can lead to a loss of binding activity. Action: While challenging to completely avoid, working with freshly prepared buffers and minimizing the time the labeled protein is exposed to air can help. Consider degassing buffers.
Steric Hindrance of the Boronic Acid Tag The location of the labeling site on the protein can influence the accessibility of the boronic acid tag to the diol resin. If the tag is buried within the protein structure, it may not be able to interact with the resin. Action: If you suspect this is the case and have the flexibility to change the labeling site (e.g., by introducing a cysteine at a different location), this could be a long-term solution. For immediate troubleshooting, trying a resin with a longer spacer arm might help.
Issue 2: High Non-Specific Binding of Unlabeled Proteins

Question: My labeled protein binds to the column, but I'm also getting a lot of contaminating proteins in my elution fractions. How can I improve the purity?

Answer: High background or non-specific binding is another common hurdle. This occurs when proteins without the boronic acid tag adhere to the resin through other, weaker interactions.

Potential Causes and Solutions:

Potential Cause Explanation & Recommended Action
Ionic Interactions Proteins can non-specifically bind to the resin matrix through electrostatic interactions. Action: Increase the ionic strength of your binding and wash buffers by adding 150-500 mM NaCl. This will disrupt weak ionic interactions without affecting the covalent boronate ester bond.[8]
Hydrophobic Interactions Some proteins may have hydrophobic patches that interact with the resin matrix or spacer arm. Action: Including a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in your wash buffer can help to disrupt these interactions. Be mindful that detergents can sometimes interfere with downstream applications.
Insufficient Washing The wash steps may not be stringent enough to remove all non-specifically bound proteins. Action: Increase the volume of the wash buffer (e.g., to 10-20 column volumes). You can also try a step-wise wash with increasing salt concentration to remove contaminants with varying affinities for the resin.
Protein Aggregation Aggregated proteins can trap contaminants and lead to poor separation.[10] Action: Ensure your protein sample is well-solubilized and free of precipitates before loading onto the column.[11] Consider including additives like glycerol (up to 10%) or arginine (50-100 mM) in your buffers to improve protein stability and reduce aggregation.
Issue 3: Low Recovery of Labeled Protein During Elution

Question: I've confirmed that my protein binds to the column, but I'm unable to elute it effectively. My yield is very low. What can I do?

Answer: Low recovery during elution suggests that the conditions are not sufficient to break the boronate ester bond or that the protein has precipitated on the column.

Potential Causes and Solutions:

Potential Cause Explanation & Recommended Action
Inefficient Elution Buffer The elution buffer may not be effectively disrupting the boronate ester linkage. Action 1 (pH Shift): Elute with a buffer at a pH below 6.5.[6] A buffer at pH 5.0-6.0 is a good starting point. The acidic conditions will protonate the boronate ester, leading to its hydrolysis and the release of the protein. Action 2 (Competitive Elution): Use an elution buffer containing a high concentration of a competing diol, such as 10-100 mM sorbitol or mannitol.[6] This can sometimes be a gentler elution method than a drastic pH shift.
Protein Precipitation on the Column The change in buffer conditions during elution (e.g., a significant drop in pH) may cause your protein to become unstable and precipitate on the column.[11] Action: Perform a small-scale trial to test the solubility of your protein at the elution pH before applying it to the column. If precipitation is an issue, consider competitive elution with sorbitol, which is generally milder. You could also try a gradient elution, either with a decreasing pH gradient or an increasing sorbitol gradient, to find the optimal condition where your protein elutes without precipitating.
Overly Strong Binding (Multivalent Interactions) If your protein is heavily labeled or if it forms oligomers, it may bind to the resin at multiple points (multivalent binding). This can make elution very difficult. Action: If multivalent binding is suspected, a more stringent elution condition may be necessary. This could involve a combination of low pH and a competing diol. In future experiments, you might consider reducing the molar excess of the labeling reagent to achieve a lower degree of labeling.

Frequently Asked Questions (FAQs)

Q1: What type of resin should I use for boronate affinity chromatography?

A1: The most common resins are based on matrices like agarose or polyacrylamide that have been functionalized with a ligand containing cis-diols.[6][7] Commercially available options include those with immobilized aminophenylboronic acid (where the protein is diol-containing, the reverse of this application) or resins with immobilized sugars or sorbitol for capturing boronic acid-tagged molecules. The choice of matrix can depend on the scale of your purification and the required flow rates.

Q2: Are there any buffer components I should avoid?

A2: Yes. Avoid buffers that contain cis-diols, as they will compete with the resin. A prime example is Tris buffer, which can interfere with the binding capacity.[6] Good choices for binding buffers include HEPES, phosphate, or bicarbonate buffers, provided the pH is adjusted to the alkaline range required for binding.

Q3: How can I confirm that my purified protein is indeed the labeled one?

A3: After purification, it's crucial to characterize your protein. You can use SDS-PAGE to check for purity. To confirm the presence of the label, mass spectrometry is the gold standard, as it will show the expected mass increase. If you used a fluorescently tagged boronic acid, you could use fluorescence detection.

Q4: Can I reuse my boronate affinity column?

A4: Yes, in most cases, these columns can be regenerated and reused. The regeneration protocol typically involves washing the column with a high salt buffer, followed by a low pH buffer to ensure all bound molecules are removed. After regeneration, the column should be re-equilibrated with the binding buffer. Always consult the manufacturer's instructions for the specific resin you are using for recommended cleaning and storage protocols.

Q5: My protein is prone to oxidation. Are there any special precautions I should take?

A5: If your protein has sensitive residues (like free cysteines) that are not the target of labeling, you may want to include a reducing agent like DTT or TCEP in your buffers. However, be cautious as very high concentrations of reducing agents could potentially interfere with the boronic acid chemistry. It's a matter of finding the right balance for your specific protein. Degassing buffers before use is also a good practice to minimize oxidation.

Experimental Protocols & Visualizations

Protocol 1: Labeling of a Cysteine-Containing Protein

This protocol is a general guideline. Optimization of the molar excess of the labeling reagent and reaction time may be necessary for your specific protein.

  • Protein Preparation: Prepare your purified, cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4). The buffer should be free of primary amines if your labeling reagent has an NHS-ester variant.

  • Reagent Preparation: Dissolve the (4-(2-bromoacetyl)phenyl)boronic acid in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-100 mM).

  • Labeling Reaction: Add a 5-20 fold molar excess of the boronic acid reagent to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a thiol group, such as 2-mercaptoethanol or DTT, to consume any unreacted bromoacetyl groups.

  • Removal of Excess Reagent: Remove the unreacted labeling reagent by dialysis, desalting column, or buffer exchange into the boronate affinity binding buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.5).

Protocol 2: Boronate Affinity Chromatography
  • Column Equilibration: Equilibrate the diol-functionalized affinity column with at least 5-10 column volumes of binding buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.5).

  • Sample Loading: Apply the labeled protein sample (from Protocol 1, step 6) to the equilibrated column. Collect the flow-through fraction to check for unbound protein.

  • Washing: Wash the column with 10-20 column volumes of binding buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound protein using one of the following methods:

    • pH Shift: Apply an elution buffer with a lower pH (e.g., 100 mM acetate buffer, 150 mM NaCl, pH 5.0).

    • Competitive Elution: Apply an elution buffer containing a competitor (e.g., binding buffer + 50 mM Sorbitol).

  • Fraction Collection: Collect fractions during the elution step and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Analysis: Analyze the collected fractions for purity (e.g., by SDS-PAGE) and concentration.

  • Buffer Exchange (Post-Purification): Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer.

Visualizations

Caption: Workflow for labeling and purification.

binding_mechanism Binding_Conditions Binding_Conditions Protein_Bound Protein-B(OH)2 + Resin-Diol Reversible Covalent Bond Formation Bound State Binding_Conditions->Protein_Bound Favors Binding Elution_Conditions Elution_Conditions Protein_Free Protein-B(OH)2 + Resin-Diol Free State Elution_Conditions->Protein_Free Favors Elution Protein_Bound->Protein_Free Dissociation Protein_Free->Protein_Bound Association

Caption: Principle of pH-controlled binding and elution.

References

  • Gao, J., Yan, Q., & Xian, M. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(15), 5949–5953. [Link]

  • Gao, J., & Xian, M. (2022). Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. Bioconjugate Chemistry, 34(1), 105–110. [Link]

  • Li, Y., & Li, W. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7311. [Link]

  • Yang, J., & Raines, R. T. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. Angewandte Chemie International Edition, 55(34), 10078–10081. [Link]

  • Sparkes, A., & Roberts, S. L. (2023). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. ChemRxiv. [Link]

  • Soundararajan, S., et al. (2001). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 2. Polyvalent Immobilization of Protein Ligands for Affinity Chromatography. Bioconjugate Chemistry, 12(2), 236–242. [Link]

  • Soundararajan, S., et al. (2001). Phenylboronic acid-salicylhydroxamic acid bioconjugates. 2. Polyvalent immobilization of protein ligands for affinity chromatography. Bioconjugate Chemistry, 12(2), 236-42. [Link]

  • Soundararajan, S., et al. (2001). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. Bioconjugate Chemistry, 12(2), 228–235. [Link]

  • Wang, S., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20884–20907. [Link]

  • Zhang, Q. H., et al. (2002). Application of shielding boronate affinity chromatography in the study of the glycation pattern of haemoglobin. Journal of Chromatography B, 776(2), 209-16. [Link]

  • Nagasaki, Y., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(9), 11099–11107. [Link]

  • Amso, Z., & Raines, R. T. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(45), 12653–12658. [Link]

  • Bio-Rad Laboratories. (n.d.). Affi-Gel® Boronate Affinity Gel. Tech Note 1066. [Link]

  • Hage, D. S. (2017). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Journal of Chromatography B, 1061-1062, 1-13. [Link]

  • Li, D., & Liu, Z. (2015). Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 302-360). Royal Society of Chemistry. [Link]

  • Liu, Z., & Li, D. (2015). Boronate Affinity Chromatography. ResearchGate. [Link]

  • GL Sciences. (n.d.). Protein Purification. [Link]

  • Lux, S., et al. (2025). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry. [Link]

  • Zhang, Q., & Liu, Z. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(9), 2098–2107. [Link]

  • Anonymous. (1998). Boronate Affinity Chromatography. Springer Nature Experiments. [Link]

  • Chondrex, Inc. (n.d.). Protein Purification. [Link]

  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. [Link]

  • Lux, S., et al. (2025). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry. [Link]

  • GE Healthcare. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. [Link]

Sources

Bioconjugation Technical Support Center: Managing Incomplete Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. For researchers, scientists, and drug development professionals, achieving an optimal Drug-to-Antibody Ratio (DAR) and maximizing conjugation efficiency is critical for the efficacy, pharmacokinetics, and safety of biotherapeutics.

This guide provides field-proven troubleshooting strategies to address the mechanistic causes of incomplete reactions—ranging from competitive hydrolysis and buffer incompatibility to steric hindrance.

Diagnostic Workflow for Incomplete Bioconjugation

DiagnosticWorkflow Start Incomplete Reaction Detected (Low DAR / Unreacted Protein) CheckBuffer 1. Analyze Buffer & pH Start->CheckBuffer Hydrolysis Is pH > 8.0? (NHS-Ester Hydrolysis Risk) CheckBuffer->Hydrolysis ThiolOx 2. Assess Thiol Availability Hydrolysis->ThiolOx No BufferFix Adjust pH to 7.2-7.5 Remove Competing Amines Hydrolysis->BufferFix Yes TCEP Are Disulfides Reduced? (Thiol Oxidation Risk) ThiolOx->TCEP Steric 3. Evaluate Steric Hindrance TCEP->Steric Yes ReduceFix Add 100x TCEP Degas Buffer TCEP->ReduceFix No Spacer Optimize Spacer Length or Use Site-Specific Conjugation Steric->Spacer BufferFix->ThiolOx ReduceFix->Steric

Diagnostic workflow for troubleshooting incomplete bioconjugation reactions.

FAQ 1: NHS-Ester Amine Conjugation & Hydrolysis

Q: Why am I observing unreacted antibodies and low conjugation efficiency when using NHS-ester linkers, despite using a high molar excess?

A: The most common cause of incomplete NHS-ester conjugation is the competitive hydrolysis of the ester group. NHS-esters react with primary amines (such as lysine residues) to form stable amide bonds, but they simultaneously undergo hydrolysis in aqueous solutions. The causality here is strictly pH-dependent. At pH 7.0 and 0°C, the half-life of an NHS-ester is approximately 4 to 5 hours. However, at pH 8.6 and 4°C, this half-life plummets to just 10 minutes [1]. If your buffer pH is too high, or if it contains competing primary amines (like Tris or glycine), the reagent hydrolyzes into an unreactive carboxylate before it can conjugate to the target protein.

Protocol: Buffer Exchange and pH Optimization for NHS-Ester Conjugation

This protocol incorporates self-validating checkpoints to ensure reagent integrity.

  • Buffer Preparation: Prepare a primary amine-free buffer, such as 100 mM Sodium Phosphate or 100 mM HEPES, adjusted strictly to pH 7.2–7.5. Never use Tris or Glycine buffers.

  • Buffer Exchange: Pass the antibody/protein solution through a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with the conjugation buffer to remove any storage amines or sodium azide.

  • Reagent Preparation: Dissolve the NHS-ester reagent in anhydrous DMSO or DMF immediately before use.

    • Causality Check: Do not store reconstituted NHS-esters. Trace moisture in the solvent will cause rapid hydrolysis. Discard any unused liquid.

  • Conjugation: Add the NHS-ester to the protein solution at a 10:1 to 20:1 molar ratio. Incubate at room temperature for 1–2 hours or at 4°C for 4 hours.

  • Self-Validation Checkpoint: Measure the absorbance of the reaction mixture at 260 nm. An increase in absorbance confirms the release of the N-hydroxysuccinimide leaving group, validating that the ester was active and the reaction (or hydrolysis) occurred [1].

  • Quenching: Quench the reaction by adding 1M Tris (pH 8.0) to a final concentration of 50 mM to consume any remaining active ester.

FAQ 2: Maleimide-Thiol Conjugation & Oxidation

Q: My maleimide-thiol conjugation is yielding a lower-than-expected DAR. How do I ensure complete reactivity and prevent particle cross-linking?

A: Incomplete maleimide conjugation usually stems from two mechanistic failures: thiol oxidation and maleimide ring hydrolysis. Free sulfhydryl groups (thiols) on cysteine residues are highly susceptible to oxidative dimerization, forming disulfide bridges that are completely unreactive toward maleimides [2]. Furthermore, while the maleimide-thiol Michael addition is highly efficient at pH 6.5–7.5, operating at a pH > 7.5 promotes the irreversible hydrolysis of the maleimide ring into an unreactive maleamic acid [4]. Additionally, if you are conjugating highly valent thiol-antibodies to nanoparticles, a low molar ratio of antibody to nanoparticle can lead to unintended inter-particle cross-linking rather than complete surface saturation [5].

Protocol: TCEP Reduction and Maleimide Conjugation
  • Degassing: Degas the conjugation buffer (e.g., 1x PBS with 10 mM EDTA to chelate trace metals that catalyze oxidation, pH 7.0–7.2) by applying a vacuum or bubbling with inert gas (Argon/Nitrogen) for 15 minutes [3].

  • Disulfide Reduction: Add a 100-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. TCEP is preferred over DTT because it does not contain thiols and generally does not need to be removed prior to maleimide conjugation[2]. Incubate for 20–30 minutes at room temperature.

  • Self-Validation Checkpoint: Perform an Ellman’s Reagent (DTNB) assay on a small aliquot post-reduction. A distinct yellow color change (measured at 412 nm) validates the presence of free, reactive sulfhydryls.

  • Conjugation: Dissolve the maleimide-payload in anhydrous DMSO. Add to the reduced protein at a 10:1 to 20:1 molar excess while gently vortexing [3].

  • Incubation: Flush the reaction vial with inert gas, seal tightly, and incubate for 2 hours at room temperature or overnight at 4°C in the dark [3].

Quantitative Comparison of Bioconjugation Kinetics

To aid in troubleshooting, the following table summarizes the kinetic vulnerabilities of common bioconjugation chemistries:

Conjugation ChemistryTarget Functional GroupOptimal pH RangeHydrolysis Half-Life (Aqueous)Primary Cause of Incomplete Reaction
NHS-Ester Primary Amines (Lysine, N-terminus)7.2 – 8.04–5 hours at pH 7.0; 10 mins at pH 8.6Buffer incompatibility (Tris/Glycine) or high pH hydrolysis.
Maleimide Free Thiols (Cysteine)6.5 – 7.5Stable at pH < 7.0; Rapid ring opening at pH > 8.0Thiol oxidation (disulfide formation) or maleimide ring hydrolysis.
Diethyl Squarate Primary Amines8.5 – 9.0Highly sensitive to pH > 9.5Suboptimal pH (< 8.5) slowing kinetics, leaving unreacted species.
EDC/NHS Carboxyls to Amines4.5 – 5.5 (Activation)O-acylurea intermediate rapidly hydrolyzesRapid intermediate hydrolysis before amine addition.
FAQ 3: Steric Hindrance & Accessibility

Q: My stoichiometry and pH are perfectly optimized, and my reactive groups are validated, but the payload still isn't attaching. Could this be steric hindrance?

A: Yes. When conjugating bulky payloads (such as large PEG chains, complex cytotoxic drugs, or bulky fluorophores) to densely packed regions of an antibody, steric hindrance can physically block adjacent reactive sites. This leads to an artificially capped DAR. This is especially common in random lysine conjugation, where the initial attachment of a bulky molecule shields nearby lysines from subsequent reactions.

Solution: To overcome this, transition to a linker with a longer spacer arm (e.g., PEG4 or PEG8 linkers) to extend the reactive group away from the payload's bulk. Alternatively, utilize site-specific conjugation techniques (such as engineered cysteine residues, enzymatic transglutaminase conjugation, or click chemistry) to ensure the payload is directed to highly accessible, pre-determined regions of the antibody, thereby ensuring a uniform and predictable DAR[6].

References
  • Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.[Link]

  • ResearchGate. Can anyone give some advice concerning mAb conjugation to Nanoparticles using Maleimide-Thiol chemistry?[Link]

  • CrownBio. The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization.[Link]

Technical Support Center: Boronic Acid Reactivity, Stability, and Solvent Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to move beyond generic troubleshooting. Boronic acids are dynamic molecules; their reactivity and stability are dictated by their speciation (monomer, boroxine anhydride, or 'ate' complex), which is entirely governed by your choice of solvent and base.

This guide provides causality-driven explanations, self-validating experimental protocols, and diagnostic workflows to resolve solvent-induced failures in cross-coupling and stability assays.

Section 1: Core Principles & Diagnostics (FAQ)

Q1: Why does my boronic acid degrade rapidly in certain solvents during Suzuki-Miyaura coupling? A: Boronic acids are highly susceptible to protodeboronation —the undesired cleavage of the carbon-boron bond to form a carbon-hydrogen bond. This degradation is fundamentally driven by solvent coordination. In basic aqueous-organic mixtures (e.g., THF/water), the empty p-orbital of the boron atom coordinates with hydroxide or water to form a tetrahedral 'ate' complex ( [Ar−B(OH)3​]− ). While this complex is necessary for transmetalation, it also facilitates σ -bond metathesis and rapid C-B cleavage[1]. Furthermore, highly polar aprotic solvents like DMSO and DMF can act as Lewis bases, coordinating to the boron center and drastically accelerating metal-free thermal protodeboronation even in the absence of water[2][3].

Q2: I switched from a boronic acid to a pinacol ester (BPin) to improve stability, but I am still seeing massive degradation. Why? A: It is a ubiquitous misconception that esterification universally protects against protodeboronation. Recent kinetic studies demonstrate that under basic aqueous-organic conditions, certain boronic esters (particularly six-membered ring esters or pinacol esters of electron-deficient arenes) undergo pre-hydrolysis to the parent boronic acid. In some cases, the ester itself undergoes direct protodeboronation at rates comparable to, or even faster than, the parent acid[1][4].

Q3: How does solvent polarity dictate chemoselectivity in cross-coupling (e.g., reacting at C-Cl vs. C-OTf)? A: Solvents do more than dissolve reagents; they actively stabilize specific transition states. In the Pd-catalyzed Suzuki-Miyaura coupling of chloroaryl triflates, nonpolar solvents (like THF or toluene) favor oxidative addition at the C-Cl bond via a neutral [Pd(L)] active catalyst. Conversely, highly polar solvents (like MeCN or DMF) induce a selectivity switch, favoring the C-OTf bond. This occurs because polar solvents stabilize the anionic heteroleptic bisligated complex (e.g., [Pd(L)F]− ), which preferentially inserts into the triflate[5].

Q4: Why did my cross-coupling reaction stall when I used ultra-dry, anhydrous THF? A: Boronic acids exist in a thermodynamic equilibrium with their cyclic anhydrides (boroxines). In strictly anhydrous solvents, dehydration drives the equilibrium toward the boroxine trimer, which is significantly less reactive in transmetalation. A controlled amount of water (or a protic co-solvent like methanol) is required to hydrolyze the boroxine back to the active monomeric boronic acid or boronate 'ate' complex[6]. Additionally, trace solvent contaminants like 2,3-dihydrofuran in THF (even at 100–300 ppm) can severely poison Pd/C catalysts, causing stalled reactions[7].

Section 2: Visualizing Solvent-Driven Pathways

G BA Boronic Acid Ar-B(OH)2 Ate Boronate 'Ate' Complex [Ar-B(OH)3]- BA->Ate Base / Polar Solvent (H2O, MeOH) Proto Protodeboronation (Degradation: Ar-H) BA->Proto DMSO / DMF (Thermal Degradation) Trans Transmetalation (Productive Pathway) Ate->Trans Pd(II)-Ar' Complex (Cross-Coupling) Ate->Proto Heat / Protic Solvent (C-B Cleavage)

Competing pathways of boronate complexes: Transmetalation vs. Protodeboronation.

Section 3: Quantitative Data & Solvent Selection Matrix

To optimize your reaction, match the electronic nature of your boronic acid with the appropriate solvent system using the matrix below.

Solvent SystemBoron SpeciationImpact on ReactivityImpact on Stability (Protodeboronation Risk)
Anhydrous Toluene / THF Boroxine (Trimer) favoredLow transmetalation rate unless activated by base/water.High stability; minimal protodeboronation.
THF / H2​O (3:1) Monomeric Boronic AcidOptimal for standard Suzuki-Miyaura; good base solubility.Moderate risk; highly dependent on pH and temperature.
DMF / DMSO Solvent-coordinated adductHigh reactivity; alters chemoselectivity (favors C-OTf over C-Cl)[5].High risk; thermal protodeboronation drastically accelerated[2][3].
Methanol / Ethanol Boronate Ester / 'Ate' complexExcellent transmetalation kinetics.Low to Moderate risk; avoids high aqueous pH extremes.

Section 4: Experimental Protocols (Self-Validating Systems)

Do not scale up a reaction blindly. Use these self-validating protocols to empirically diagnose solvent compatibility and rescue stalled reactions.

Protocol 1: NMR-Based Stability Assay for Boronic Acids

Purpose: To empirically determine the half-life ( t1/2​ ) of a specific boronic acid in a chosen solvent system before committing to a large-scale cross-coupling. Causality: If the t1/2​ of the boronic acid is shorter than the expected cross-coupling time, the solvent system must be modified (e.g., switching to anhydrous conditions with a fluoride base).

  • Preparation: Dissolve 0.05 mmol of the boronic acid in 0.5 mL of the deuterated target solvent mixture (e.g., 50% D2​O / THF- d8​ ).

  • Internal Standard: Add 10 mol% of an inert internal standard (e.g., 1,3,5-trimethoxybenzene for 1H NMR, or trifluoroacetic acid for 19F NMR if evaluating fluorinated arenes)[8].

  • Base Addition: Add the stoichiometric equivalent of the base intended for the cross-coupling (e.g., K2​CO3​ ).

  • Data Acquisition: Transfer the mixture to an NMR tube and heat to the intended reaction temperature (e.g., 70 °C). Acquire NMR spectra at regular intervals (e.g., every 10 minutes for 2 hours).

  • Analysis: Plot the integration of the aryl-B signal versus the aryl-H (protodeboronated product) over time to calculate the degradation rate constant ( kobs​ ) and half-life.

Protocol 2: Controlled Hydration Workflow for Stalled Anhydrous Couplings

Purpose: To rescue a stalled Suzuki-Miyaura reaction caused by boroxine formation in excessively dry solvents.

  • Sampling: Take a 50 μL aliquot of the stalled reaction mixture, dilute with CDCl3​ , and analyze by 1H NMR or LC-MS to confirm the presence of unreacted electrophile and boroxine trimers.

  • Hydration: Add degassed, deionized water in strict 1.0 equivalent increments relative to the initial boronic acid loading. (Caution: Do not exceed a 10:1 organic:aqueous ratio to avoid precipitating the organic substrates).

  • Alternative Activation: If water cannot be tolerated, add 2.0 equivalents of a protic co-solvent (e.g., ethanol) to break the boroxine into reactive boronate esters without introducing bulk water[6].

  • Monitoring: Stir for 30 minutes at the reaction temperature and re-analyze conversion.

Section 5: Diagnostic Troubleshooting Workflow

G Start Issue: Low Yield in Cross-Coupling Check Analyze Crude by NMR or LC-MS Start->Check ArH High Ar-H (Protodeboronation) Check->ArH Unreacted Unreacted Ar-B(OH)2 (Boroxine Formation) Check->Unreacted Solv1 Decrease H2O / Lower Temp or Use Anhydrous Solvent ArH->Solv1 Solv2 Add Protic Co-solvent (MeOH/H2O) Unreacted->Solv2

Diagnostic workflow for troubleshooting boronic acid reactivity failures.

References

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups The Journal of Organic Chemistry - ACS Publications[Link]

  • Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group The Journal of Organic Chemistry - ACS Publications[Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions ArODES [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface PMC - National Institutes of Health[Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings PMC - National Institutes of Health[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis University of Edinburgh[Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion LJMU Research Online[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[Link]

Sources

Validation & Comparative

Beyond Maleimide: Evaluating (4-(2-Bromoacetyl)phenyl)boronic Acid for Stable, Bifunctional Cysteine Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, maleimide chemistry has been the gold standard for cysteine-selective bioconjugation, underpinning the development of numerous Antibody-Drug Conjugates (ADCs) and fluorescent probes. However, the inherent instability of the thiosuccinimide linkage in systemic circulation has driven the search for more robust alternatives. As a Senior Application Scientist, I frequently evaluate next-generation crosslinkers. (4-(2-Bromoacetyl)phenyl)boronic acid (BAPBA) emerges as a powerful alternative, replacing the reversible Michael addition with an irreversible SN2 alkylation, while simultaneously introducing a bioorthogonal boronic acid handle for downstream enrichment or dual-targeting.

This guide objectively compares BAPBA against traditional maleimides, detailing the mechanistic causality behind their performance differences, and provides self-validating protocols for implementing BAPBA in your workflows.

Mechanistic Divergence: Michael Addition vs. SN2 Alkylation

The critical difference between maleimide and BAPBA lies in their reaction mechanisms and the thermodynamic stability of the resulting bonds.

The Maleimide Vulnerability: Maleimides react with cysteine thiolates via a rapid Michael addition ( k≈103M−1s−1 ) to form a thiosuccinimide conjugate. While kinetically favorable, this bond is thermodynamically unstable in plasma. The thiosuccinimide ring can undergo a retro-Michael reaction, releasing the maleimide which is then intercepted by highly abundant free thiols in circulation, such as human serum albumin (HSA) or glutathione. This thiol exchange leads to off-target toxicity and premature loss of the payload .

The BAPBA Advantage: BAPBA utilizes a bromoacetyl warhead. The reaction proceeds via an SN2 nucleophilic substitution, where the cysteine thiolate attacks the α -carbon, displacing the bromide ion to form a thioether bond . Thioether bonds are permanent and do not undergo retro-alkylation. Furthermore, recent computational studies on halomethyl boronic esters reveal that the empty p-orbital on the boron atom overlaps with the σ∗ antibonding orbital of the adjacent carbon-halogen bond, activating the methylene center toward nucleophilic attack and enhancing the reaction rate compared to unfunctionalized alkyl halides .

Mechanism Cys Protein-Cys-SH MalConj Thiosuccinimide (Reversible) Cys->MalConj Michael Addition BAPBAConj Thioether-Boronic Acid (Irreversible) Cys->BAPBAConj SN2 Alkylation Mal Maleimide Mal->MalConj BAPBA BAPBA Reagent BAPBA->BAPBAConj OffTarget Thiol Exchange (Off-Target Toxicity) MalConj->OffTarget Retro-Michael Enrichment Diol Binding (Affinity Enrichment) BAPBAConj->Enrichment Reversible Binding

Reaction pathways of Maleimide vs BAPBA for cysteine labeling.

The Strategic Advantage of the Boronic Acid Handle

Beyond stability, BAPBA transforms a simple labeling event into a bifunctional modification. Once the thioether bond is formed, the phenylboronic acid moiety remains solvent-exposed.

Boronic acids are well-documented to form reversible, covalent boronate esters with 1,2- or 1,3-diols in aqueous environments . This chemical property allows researchers to:

  • Enrich Labeled Proteins: Use cis-diol functionalized matrices (e.g., agarose-diol) to selectively capture BAPBA-labeled proteins from complex lysates.

  • Design Dual-Targeting Therapeutics: The boronic acid can interact with cell-surface glycans (like sialic acid) to enhance cellular uptake or tissue retention.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two reagents to guide your experimental design.

ParameterMaleimide(4-(2-Bromoacetyl)phenyl)boronic acid (BAPBA)
Reaction Mechanism Michael AdditionSN2 Nucleophilic Substitution
Bond Formed ThiosuccinimideThioether
Reaction Kinetics Very Fast ( k≈103M−1s−1 )Moderate ( k≈10−100M−1s−1 )
Optimal pH 6.5 – 7.57.5 – 8.5
In Vivo Stability Poor/Moderate (Prone to retro-Michael exchange)Excellent (Irreversible)
Post-Labeling Utility MonofunctionalBifunctional (Diol-binding capability)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating enrichment step. If the alkylation fails, the protein will not bind to the diol-resin, providing immediate feedback on reaction success.

Protocol: Cysteine Labeling and Cis-Diol Enrichment

Causality in Reagent Selection:

  • Reducing Agent: We strictly use TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT or β -mercaptoethanol. TCEP is a phosphine and lacks a thiol group, preventing it from competitively reacting with the BAPBA warhead.

  • Buffer pH: The reaction is buffered at pH 8.0. The pKa of a typical cysteine thiol is ~8.3. At pH 8.0, a sufficient fraction of cysteine exists as the highly nucleophilic thiolate anion to drive the SN2 reaction, while keeping the pH low enough to prevent off-target alkylation of primary amines (lysine, pKa ~10.5).

Step-by-Step Methodology
  • Reduction:

    • Prepare your target protein at 1-5 mg/mL in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0).

    • Add TCEP to a final concentration of 5 mM. Incubate for 30 minutes at room temperature to fully reduce disulfide bonds.

  • Alkylation:

    • Dissolve BAPBA in anhydrous DMSO to create a 100 mM stock.

    • Add BAPBA to the protein solution at a 10-fold molar excess over total cysteines. Ensure final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

    • Incubate for 2 to 4 hours at room temperature in the dark.

  • Quenching & Desalting:

    • Quench the reaction by adding excess free cysteine (e.g., 20 mM final) for 15 minutes.

    • Remove unreacted small molecules using a Zeba Spin Desalting Column or dialysis against Binding Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0).

  • Self-Validating Enrichment (Diol Capture):

    • Equilibrate a cis-diol affinity column (e.g., Polyacrylamide-boronate or Agarose-diol) with Binding Buffer.

    • Load the desalted protein. Only BAPBA-conjugated proteins will be retained via boronate ester formation.

    • Wash the column with 5 column volumes of Binding Buffer to remove unlabeled protein.

  • Elution:

    • Elute the captured conjugate using Elution Buffer (Binding Buffer supplemented with 100 mM Sorbitol). Sorbitol acts as a competitive diol, displacing the protein.

    • Analyze the load, flow-through, and elution fractions via SDS-PAGE to validate labeling efficiency.

Workflow Step1 1. Reduction TCEP treatment (pH 8.0) Step2 2. Alkylation BAPBA incubation (2-4h) Step1->Step2 Step3 3. Quenching Excess Cys & Desalting Step2->Step3 Step4 4. Capture Cis-diol affinity column Step3->Step4 Step5 5. Elution 100 mM Sorbitol wash Step4->Step5

Step-by-step experimental workflow for BAPBA labeling and enrichment.

References

  • Shen, B.-Q., et al. "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184-189 (2012). URL:[Link]

  • Springsteen, G., & Wang, B. "A detailed examination of boronic acid–diol complexation." Tetrahedron, 58(26), 5291-5300 (2002). URL:[Link]

  • Bandyopadhyay, A., et al. "An Efficient Method for Site-Selective Boronation of Peptides and Proteins Applied in Magnified Bacterial Imaging." Nature Communications, 17, 454 (2025). URL: [Link]

kinetic analysis of (4-(2-bromoacetyl)phenyl)boronic acid reactivity with amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Profiling of (4-(2-Bromoacetyl)phenyl)boronic Acid (BAPBA) vs. Traditional Alkylating Agents: A Guide for Precision Bioconjugation

In the landscape of protein bioconjugation and covalent ligand discovery, achieving a balance between rapid reaction kinetics, strict chemoselectivity, and long-term conjugate stability remains a fundamental challenge. This guide provides an in-depth kinetic analysis of (4-(2-bromoacetyl)phenyl)boronic acid (BAPBA) , a highly versatile bifunctional reagent. By comparing BAPBA to standard alternatives like Iodoacetamide (IAA) and N-Ethylmaleimide (NEM), we will dissect the causality behind its kinetic profile and demonstrate how its dual-pharmacophore nature can be leveraged in advanced experimental workflows.

Mechanistic Causality: The α -Bromoketone Advantage

To understand the performance of BAPBA, we must analyze its structural components. BAPBA features an α -bromoketone "warhead" and a para-substituted phenylboronic acid handle.

The Electrophilic Core: Traditional alkylating agents like Iodoacetamide (IAA) rely on an α -haloamide structure. While effective, their reaction with cysteine thiolates is relatively slow. In contrast, BAPBA utilizes an α -bromoketone. The adjacent ketone carbonyl significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond. During the SN​2 nucleophilic attack by a thiolate, the transition state is stabilized by orbital overlap with the carbonyl's π∗ system, drastically reducing the activation energy. Furthermore, the para-boronic acid group exerts a mild electron-withdrawing effect across the phenyl ring, further enhancing the electrophilicity of the α -carbon.

The Secondary Handle: Unlike standard alkylating agents, the boronic acid moiety in BAPBA provides a secondary, reversible covalent handle. While ortho-boronic acids can act as intramolecular catalysts to accelerate N-terminal cysteine conjugation to near-enzymatic rates[1], the para-boronic acid in BAPBA does not participate in the primary alkylation. Instead, it serves as an orthogonal capture tag, capable of forming reversible boronate esters with 1,2-diols (e.g., glycoproteins, Sepharose beads) at slightly basic pH, enabling the enrichment of labeled proteins[2].

Comparative Kinetic Performance

When designing a bioconjugation experiment, selecting the right electrophile requires balancing reaction speed with linkage stability. As demonstrated in foundational studies comparing maleimides and bromoacetyls[3], kinetic discrimination is highly pH-dependent.

  • N-Ethylmaleimide (NEM): Reacts via a thio-Michael addition. It is exceptionally fast ( k2​>500 M−1s−1 ) but suffers from retro-Michael instability in plasma, leading to premature payload loss in applications like Antibody-Drug Conjugates (ADCs).

  • Iodoacetamide (IAA): Reacts via SN​2 alkylation. It forms a stable thioether bond but suffers from sluggish kinetics ( k2​≈1.5 M−1s−1 ), requiring long incubation times or high molar excesses that can lead to off-target lysine alkylation.

  • BAPBA: Occupies the ideal middle ground. Its α -bromoketone drives a rapid SN​2 reaction ( k2​≈25 M−1s−1 ) that outpaces IAA, while forming an irreversible, highly stable thioether linkage that avoids the reversibility issues of maleimides.

Quantitative Kinetic Summary (Table 1)
ReagentTarget Amino AcidMechanismAppx. k2​ at pH 7.4 (M −1 s −1 )Linkage StabilitySecondary Handle
N-Ethylmaleimide (NEM) Cysteine (-SH)Thio-Michael Addition500 - 1000Low (Retro-Michael)None
Iodoacetamide (IAA) Cysteine (-SH) SN​2 Alkylation1.0 - 3.0High (Thioether)None
BAPBA Cysteine (-SH) SN​2 Alkylation15.0 - 30.0High (Thioether)Yes (Boronic Acid)
BAPBA Histidine (-NH) SN​2 Alkylation< 0.1ModerateYes (Boronic Acid)
BAPBA Lysine (-NH 2​ ) SN​2 Alkylation< 0.01ModerateYes (Boronic Acid)

Pathway and Workflow Visualizations

To conceptualize the chemoselectivity and experimental utility of BAPBA, review the following system diagrams.

Reactivity BAPBA (4-(2-bromoacetyl)phenyl)boronic acid (BAPBA) Cys Cysteine (Thiolate) Fast SN2 BAPBA->Cys pH 7.4 Lys Lysine (Amine) Very Slow BAPBA->Lys pH > 8.5 His Histidine (Imidazole) Slow BAPBA->His pH > 7.5 Thioether Stable Thioether Linkage + Boronic Acid Handle Cys->Thioether Irreversible

Caption: Reactivity pathway of BAPBA highlighting strict cysteine chemoselectivity at physiological pH.

Workflow Step1 1. Alkylation React BAPBA with Protein Cysteines Step2 2. Kinetic Assay Track -SH depletion via DTNB (412 nm) Step1->Step2 Aliquots Step3 3. Enrichment Capture via Diol-Beads (Boronate Ester) Step1->Step3 Purified Conjugate Step4 4. Elution Acidic pH or Excess Sorbitol Step3->Step4 Reversible Binding

Caption: Workflow for BAPBA kinetic profiling and subsequent diol-based protein enrichment.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include intrinsic controls to account for spontaneous side reactions, ensuring that the measured kinetics are exclusively due to the BAPBA-cysteine interaction.

Protocol A: Kinetic Profiling via Ellman’s Assay

This protocol determines the pseudo-first-order rate constant of BAPBA reacting with a model cysteine-containing peptide.

  • Preparation: Prepare a 100 µM solution of the target cysteine-peptide in 100 mM Sodium Phosphate buffer, 1 mM EDTA, pH 7.4. Prepare a 10 mM stock of BAPBA in anhydrous DMSO.

  • Initiation: Add BAPBA to the peptide solution to a final concentration of 1 mM (10-fold molar excess to ensure pseudo-first-order kinetics).

  • Self-Validation Control: In a parallel vial, add an equivalent volume of pure DMSO to the peptide solution. Causality: This control measures the spontaneous air-oxidation of free thiols to disulfides, which must be subtracted from the primary reaction rate to prevent artificial inflation of the k2​ value.

  • Time-Course Sampling: At specific intervals (e.g., 0, 1, 2, 5, 10, 30 mins), extract 50 µL aliquots and quench into 950 µL of Ellman’s Reagent (DTNB) working solution (0.1 mM in pH 8.0 buffer).

  • Readout: Measure absorbance at 412 nm. Calculate the concentration of remaining free thiols using the extinction coefficient of TNB 2− ( ϵ=14,150 M−1cm−1 ).

  • Analysis: Plot ln([SH]t​/[SH]0​) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ), which is divided by the BAPBA concentration to yield the second-order rate constant ( k2​ ).

Protocol B: Orthogonal Enrichment via the Boronic Acid Handle

Once the protein is alkylated, the boronic acid handle can be utilized to separate labeled from unlabeled proteins.

  • Conjugation: React the protein mixture with 5 equivalents of BAPBA at pH 7.4 for 1 hour. Quench excess BAPBA with 10 mM β -mercaptoethanol.

  • Buffer Exchange: Desalt the mixture into an alkaline binding buffer (e.g., 100 mM Ammonium Acetate, pH 8.5). Causality: Boronate esters form most efficiently when the pH is near or above the pKa of the boronic acid, converting it to the reactive tetrahedral boronate anion.

  • Capture: Incubate the mixture with cis-diol functionalized agarose beads (e.g., Sepharose) for 2 hours at 4°C.

  • Washing: Wash the beads extensively with binding buffer to remove unlabeled proteins.

  • Elution: Elute the BAPBA-labeled proteins using an acidic elution buffer (0.1 M Acetic Acid, pH 4.0) or a competitive diol (100 mM Sorbitol in binding buffer).

References

  • 1 - National Institutes of Health (NIH) / PMC. Details the kinetic limits of traditional alkylating agents and the extreme rate enhancements provided by ortho-boronic acid derivatives.

  • 3 - ACS Publications. Provides foundational comparative kinetic data demonstrating the 2-3 orders of magnitude difference between maleimides and standard bromoacetyls.

  • 2 - ResearchGate / Chem Soc Rev. Comprehensive review on the utility of boronic acids as reversible capture handles and pharmacophores in modern bioconjugation.

Sources

Safety Operating Guide

Personal protective equipment for handling (4-(2-Bromoacetyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of bifunctional reactive intermediates like (4-(2-Bromoacetyl)phenyl)boronic acid not merely as a procedural task, but as a rigorous risk-mitigation system. This molecule is highly valued in drug development for its dual functionality: the boronic acid moiety enables Suzuki-Miyaura cross-coupling, while the bromoacetyl group serves as a potent electrophile for bioconjugation.

However, this exact chemical reactivity makes it exceptionally hazardous. To handle this compound safely, you must understand the causality behind its toxicity and build a self-validating operational protocol.

Chemical Profiling & Mechanistic Toxicology

The extreme hazard profile of this compound originates from the alpha-bromoketone (bromoacetyl) functional group. In biological systems and on exposed mucous membranes, alpha-bromoketones act as soft electrophiles. They rapidly undergo SN​2 alkylation with nucleophilic residues (such as cysteine thiols in ocular and respiratory receptors)[1]. This rapid, irreversible covalent modification is the mechanistic basis for its extreme lachrymatory (tear-inducing) and blistering effects.

Furthermore, boronic acids are prone to dehydration, forming fluffy, static-prone boroxine anhydrides. This physical characteristic increases the risk of aerosolization during weighing, which directly exacerbates the inhalation hazard of the bromoacetyl group.

Quantitative Hazard Summary

The following data summarizes the critical safety parameters for operational planning.

Property / Hazard CategoryData / ClassificationClinical / Operational Consequence
CAS Number 481725-47-7Unique identifier for SDS cross-referencing.
Molecular Weight 242.86 g/mol Required for precise stoichiometric calculations.
Acute Toxicity Category 3 (H301, H311, H331)Toxic via oral, dermal, and inhalation routes; completely precludes open-bench handling.
Mutagenicity Category 2 (H341)Suspected of causing genetic defects (due to DNA alkylation); requires strict reproductive safety controls.
Lachrymator Status SevereExtreme eye/respiratory irritant; ambient vapors will cause immediate incapacitation without proper PPE.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling this compound must address a specific chemical vulnerability. Do not rely on standard laboratory attire.

  • Ocular Protection (The Lachrymator Defense): Standard safety glasses are insufficient. Because the compound is a violent lachrymator, ambient vapors will bypass standard glasses. Unvented or indirectly vented chemical splash goggles paired with a full face shield are mandatory to protect ocular mucous membranes.

  • Respiratory Protection: All handling must occur inside a certified, high-velocity chemical fume hood or an inert glovebox. If handling outside a closed system is unavoidable (e.g., during a spill), a NIOSH-approved full-face respirator equipped with P100/Organic Vapor (OV) combination cartridges is required. The OV cartridge absorbs volatile alpha-bromoketone emissions, while the P100 filter traps aerosolized boronic acid dust.

  • Dermal Protection (Double-Gloving System): Alpha-bromoketones are potent alkylating agents that can permeate standard thin nitrile gloves over time. Employ a double-glove system: use a heavy-duty elastomer (e.g., butyl rubber ) as the inner glove to resist halogenated organic permeation, and a standard nitrile outer glove for tactile dexterity. If the outer glove is contaminated, strip it immediately to prevent breakthrough.

Step-by-Step Experimental Handling Protocol

This methodology ensures a closed, self-validating system where exposure risks are engineered out of the process.

Step 1: Environmental Setup

  • Clear the fume hood of all unnecessary equipment to ensure unobstructed laminar airflow.

  • Place an anti-static ionizer near the analytical balance. Causality: Neutralizing the electrostatic charge of the boronic acid powder prevents the highly toxic dust from clinging to gloves or aerosolizing into the breathing zone.

Step 2: Weighing and Material Transfer

  • Use a grounded, stainless-steel spatula. Do not use plastic spatulas, which generate static electricity.

  • Weigh the material directly into a tared reaction vial equipped with a PTFE-lined septum cap.

  • Seal the vial tightly before removing it from the balance area.

Step 3: Closed-System Solubilization

  • Do not open the vial to add solvents. Instead, inject your reaction solvent (e.g., anhydrous THF or DMF) directly through the septum using a syringe.

  • Vent the vial with an inert gas line (Nitrogen or Argon) equipped with a needle to equalize pressure, maintaining a completely closed system.

Step 4: Immediate Decontamination

  • Submerge the contaminated spatula and any empty reagent containers immediately into a prepared quenching bath (see Section 4).

HandlingWorkflow Prep 1. Fume Hood & Anti-Static Setup PPE 2. PPE Verification (Respirator, Goggles) Prep->PPE Weigh 3. Static-Free Weighing PPE->Weigh Transfer 4. Closed-System Solubilization Weigh->Transfer Decon 5. Thiosulfate Quenching Transfer->Decon

Step-by-step experimental handling workflow for (4-(2-Bromoacetyl)phenyl)boronic acid.

Spill Management and Chemical Quenching

If a spill occurs, water alone is insufficient for decontamination and may generate corrosive hydrobromic acid (HBr)[2]. You must chemically neutralize the electrophilic hazard.

The Quenching Chemistry: Prepare a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution or a 5% sodium bicarbonate ( NaHCO3​ ) solution. Thiosulfate acts as a potent, soft nucleophile, rapidly displacing the bromide via an SN​2 mechanism to form a water-soluble, non-volatile Bunte salt. This chemically destroys the alkylating and lachrymatory hazard[2].

Spill Response Protocol:

  • Evacuate & Ventilate: Alert personnel and allow the fume hood to clear ambient lachrymatory vapors.

  • Contain: Cover the solid spill with dry sand or sodium bicarbonate powder to prevent aerosolization. Do not sweep dry powder.

  • Quench: Slowly pour the 10% sodium thiosulfate solution over the absorbent mixture. Allow 15–30 minutes for the alkylation quenching reaction to reach completion.

  • Collect: Use non-sparking tools to scoop the neutralized slurry into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wipe the fume hood deck with cloths soaked in the thiosulfate solution, followed by a final wash with soapy water.

SpillResponse Start Spill Detected: (4-(2-Bromoacetyl)phenyl)boronic acid Evacuate Evacuate & Ventilate (Lachrymator Hazard) Start->Evacuate PPE Don Maximum PPE (Respirator, Double Gloves) Evacuate->PPE Contain Contain Spill (Cover with NaHCO3 or Sand) PPE->Contain Collect Collect Solid/Absorbent (Use Non-Sparking Tools) Contain->Collect Quench Quench Residue (Wipe with 10% Na2S2O3) Collect->Quench Dispose Transfer to Halogenated Hazardous Waste Quench->Dispose

Emergency spill response and quenching workflow for alpha-bromoketone derivatives.

Disposal and Waste Management

Improper disposal of alpha-bromoketones can lead to dangerous cross-reactions in waste carboys.

  • Segregation: This compound and its derivatives must be strictly segregated into Halogenated Organic Waste streams.

  • Pre-Treatment: Before adding reaction mixtures containing unreacted (4-(2-Bromoacetyl)phenyl)boronic acid to a general waste carboy, deliberately quench the mixture with a dilute amine or sodium bicarbonate solution to neutralize residual alkylating agents[2].

  • Labeling: Clearly label the waste container with "Contains Halogenated Boronic Acids and Alkylating Agents" to alert EHS personnel of the specific hazards.

References

  • Title: Bromoacetone | C3H5BrO | CID 11715 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。